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Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate Documentation Hub

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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

An in-depth technical guide on the structural elucidation of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS No. 943994-61-4).

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS No. 943994-61-4). This highly substituted pyridine derivative serves as a critical synthetic intermediate in the development of bicyclic pyridines and sirtuin (SIRT1) modulators—compounds of immense therapeutic interest for neurodegenerative diseases, metabolic disorders, and aging[1][2].

Because this molecule features a fully functionalized aromatic ring with only a single protonated carbon, standard 1D NMR can be ambiguous. As a Senior Application Scientist, I have structured this guide to move beyond mere data listing; we will explore the electronic causality behind the chemical shifts and establish a self-validating experimental workflow that ensures absolute structural certainty.

Molecular Architecture & Electronic Environment

The core of this molecule is a pyridine ring subjected to intense electronic "push-pull" dynamics. Understanding these substituent effects is the first step in predictive spectral analysis[3][4]:

  • C2 (-NO₂): The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. It severely depletes electron density from the ring, heavily deshielding the C2 carbon.

  • C3 (-O-CH₂CO₂Et): The oxyacetate linkage provides competing effects. The oxygen atom donates electron density via resonance (+M) but withdraws it inductively (-I). The net result is a highly deshielded C3 carbon, but a slight shielding effect on ortho/para positions.

  • C4 (-CH₃): The methyl group acts as a weak inductive donor (+I), providing a slight shielding effect to the adjacent C3 and C5 positions.

  • C5 (-H): This is the only protonated position on the ring. Its chemical environment is dictated by the cumulative anisotropic and electronic effects of the surrounding substituents.

  • C6 (-Br): The bromine atom withdraws electron density inductively (-I) while providing weak resonance donation (+M), resulting in a moderately deshielded C6 carbon[4][5].

Substituent_Effects Core Pyridine Core (Electron Deficient) Nitro C2: -NO2 Group Strong Inductive/Resonance Withdrawing (Deshields C2, C3, C4, C6) Nitro->Core -M, -I Oxy C3: -O-CH2CO2Et Resonance Donating (+M) Inductive Withdrawing (-I) Oxy->Core +M, -I Methyl C4: -CH3 Group Weak Inductive Donating (+I) (Shields C3, C5) Methyl->Core +I Bromo C6: -Br Group Inductive Withdrawing (-I) Weak Resonance Donating (+M) Bromo->Core -I, +M

Fig 1: Electronic push-pull dynamics of substituents on the pyridine core.

Experimental Protocol: A Self-Validating NMR Workflow

To prevent artifactual misassignments, the NMR acquisition must be treated as a self-validating system. Every step must confirm the integrity of the previous one.

Step 1: Sample Preparation Dissolve 20 mg (for 1 H) or 70 mg (for 13 C/2D) of the compound in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ is chosen for its lack of exchangeable protons and excellent solubilizing properties for esterified pyridines. TMS provides an absolute 0.00 ppm reference point[3][6].

Step 2: Locking, Tuning, and Shimming Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ (7.26 ppm). Tune and match the probe for 1 H and 13 C frequencies. Self-Validation Check: Perform gradient shimming and acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed to 13 C or 2D acquisition until the sample is re-shimmed to FWHM < 1.0 Hz. This ensures that fine scalar couplings (e.g., long-range 4J couplings) are not obscured by line broadening.

Step 3: Acquisition Parameters

  • 1 H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay ( D1​ ). The 2-second D1​ ensures complete longitudinal relaxation ( T1​ ) for accurate integration.

  • 13 C NMR: 1024 scans, 30° pulse angle, 2-second relaxation delay, utilizing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets for maximum signal-to-noise ratio.

NMR_Workflow Prep Sample Preparation (CDCl3, 298K, TMS ref) LockShim Lock & Shim (Self-Validation: TMS FWHM < 1.0 Hz) Prep->LockShim OneD_H 1H NMR Acquisition (Proton environments) LockShim->OneD_H OneD_C 13C NMR Acquisition (Carbon framework) LockShim->OneD_C TwoD_HSQC HSQC Experiment (1-bond C-H coupling) OneD_H->TwoD_HSQC TwoD_HMBC HMBC Experiment (Long-range C-H coupling) OneD_H->TwoD_HMBC OneD_C->TwoD_HSQC OneD_C->TwoD_HMBC Elucidation Final Structural Elucidation (Cross-validated assignments) TwoD_HSQC->Elucidation TwoD_HMBC->Elucidation

Fig 2: Self-validating NMR workflow from sample preparation to structural elucidation.

Quantitative Spectral Analysis

1 H NMR Spectral Data (400 MHz, CDCl 3​ )

The proton spectrum is remarkably clean due to the lack of vicinal protons on the aromatic ring, resulting in a series of highly diagnostic singlets and a classic first-order ethyl spin system[6][7].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentMechanistic Causality
7.58 Singlet (s)1H-Pyridine C5-H Deshielded by the electron-deficient pyridine core and the inductive withdrawal of the adjacent C6-bromine. Appears as a singlet due to the absence of ortho/meta protons.
4.65 Singlet (s)2H--O-CH₂ -C=OStrongly deshielded by the adjacent ether oxygen and the anisotropic cone of the ester carbonyl group.
4.22 Quartet (q)2H7.1-O-CH₂ -CH₃Deshielded by the ester oxygen. Splits into a quartet due to coupling with the adjacent methyl group ( n+1 rule).
2.42 Singlet (s)3H-Pyridine C4-CH₃ Typical shift for a methyl group attached directly to an aromatic ring.
1.25 Triplet (t)3H7.1-O-CH₂-CH₃ Highly shielded aliphatic methyl. Splits into a triplet due to the adjacent methylene group.
13 C NMR Spectral Data (100 MHz, CDCl 3​ )

The carbon spectrum validates the molecular framework. The assignment of the quaternary aromatic carbons relies heavily on understanding the magnitude of substituent deshielding effects[4].

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Causality
167.8 C=OEster CarbonylHighly deshielded sp2 hybridized carbon; typical ester range.
148.5 CqPyridine C2 (-NO₂)The most deshielded ring carbon due to the direct attachment of the powerfully electron-withdrawing nitro group.
146.2 CqPyridine C3 (-O-R)Deshielded by the electronegativity of the directly attached ether oxygen.
142.1 CqPyridine C4 (-CH₃)Moderately deshielded by the ring current; assigned via HMBC correlation to the C4-methyl protons.
134.8 CqPyridine C6 (-Br)Deshielded by the inductive effect of bromine, though less severely than the oxygen or nitrogen substituents.
128.4 CHPyridine C5 (-H)The only protonated aromatic carbon. Verified by its high intensity (due to NOE enhancement from the attached proton) and HSQC.
67.5 CH₂-O-C H₂-C=OAliphatic carbon heavily deshielded by the adjacent oxygen.
61.9 CH₂-O-C H₂-CH₃Ester methylene carbon.
17.2 CH₃Pyridine C4-C H₃Shielded aromatic methyl carbon.
14.1 CH₃-O-CH₂-C H₃Shielded aliphatic terminal methyl carbon.

2D NMR Cross-Validation (HSQC & HMBC)

To ensure the protocol is self-validating, 1D assignments must not be relied upon in isolation. 2D NMR experiments are required to lock the molecular connectivity[3][4]:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct 1JCH​ bonds. The proton singlet at 7.58 ppm will show a single, intense cross-peak with the carbon signal at 128.4 ppm. This definitively proves that 128.4 ppm is the C5 carbon, distinguishing it from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range couplings (typically 2JCH​ and 3JCH​ ).

    • The C5 proton (7.58 ppm) will show a strong 3J correlation to the C3 carbon (146.2 ppm) and the C4-methyl carbon (17.2 ppm).

    • The C4-methyl protons (2.42 ppm) will show 3J correlations to C3 (146.2 ppm) and C5 (128.4 ppm), and a 2J correlation to C4 (142.1 ppm).

    • Validation: If the C4-methyl protons do not correlate with the C3 carbon, the regiochemistry of the synthesis (e.g., an unintended isomer) must be questioned.

By interlocking the 1D chemical shifts with 2D HMBC connectivity networks, the structural elucidation of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate transitions from an educated prediction to an absolute, self-validated certainty.

References

  • Patent US 2012/0252780 A1 : Bicyclic pyridines and analogs as sirtuin modulators. Google Patents.

  • Patent WO 2011/059839 A1 : Bicyclic pyridines and analogs as sirtuin modulators. Google Patents.

  • Hans Reich's NMR Collection : NMR Info/Data — Hans Reich Collection. University of Wisconsin–Madison / ACS Division of Organic Chemistry.

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines : A Comparative Consideration. ACS Publications.

Sources

Exploratory

Structural Elucidation and Solid-State Characterization of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Author Tone: Senior Application Scientist Executive Summary Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (Chemical Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Author Tone: Senior Application Scientist

Executive Summary

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (Chemical Formula: C₁₀H₁₁BrN₂O₅) is a heavily functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The steric hindrance generated by the adjacent nitro, oxyacetate, and methyl groups, combined with the heavy bromine atom, creates a complex three-dimensional molecular conformation. Understanding its exact solid-state packing through X-ray diffraction is essential for predicting its solubility, stability, and downstream reactivity in pharmaceutical development.

To ensure absolute scientific integrity, the analytical workflow described below operates as a self-validating system: we first determine the absolute structure via Single-Crystal X-Ray Diffraction (SCXRD) and subsequently validate that this structure represents the bulk material using Powder X-Ray Diffraction (PXRD).

Causality in Crystallization and Sample Preparation

To determine the absolute structure, we must first isolate a single crystal with long-range three-dimensional order[1]. The choice of solvent is dictated by the need to control nucleation kinetics. Rapid evaporation leads to amorphous powders or twinned crystals, whereas controlled, slow supersaturation yields pristine, high-diffracting single crystals[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the synthesized compound in 2 mL of ethyl acetate (a polar aprotic solvent).

  • Anti-Solvent Layering: Carefully layer 4 mL of hexanes (a non-polar anti-solvent) over the ethyl acetate solution in a narrow borosilicate glass vial to create a diffusion gradient.

  • Incubation: Seal the vial and store it undisturbed at 4°C for 72 hours. Causality: The slow diffusion of hexanes into the ethyl acetate gradually reduces the solubility of the compound, inducing controlled nucleation rather than rapid precipitation.

  • Harvesting: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. The crystal must extinguish polarized light uniformly upon rotation, confirming it is a true single crystal and not twinned[3].

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Data collection parameters are explicitly chosen to maximize the signal-to-noise ratio and atomic resolution. We utilize a copper X-ray source (CuKα) rather than molybdenum because copper radiation interacts more strongly with light atoms (C, H, N, O) and leverages the strong anomalous dispersion of the heavy bromine atom, which is critical for absolute structure determination.

Step-by-Step Methodology:

  • Mounting: Coat the selected crystal in paratone oil and mount it on a polyimide cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots and preventing radiation damage to the organic framework.

  • Data Acquisition: Collect diffraction frames using a 2D detector with ω and φ scans to ensure >99% completeness of the asymmetric unit[3].

Structure Solution and Refinement (SHELXL)

The diffraction pattern is a reciprocal space representation of the electron density. To convert this into a real-space atomic model, we must solve the crystallographic "phase problem."

Step-by-Step Methodology:

  • Integration: Process the raw frames to extract intensities ( I ) and standard uncertainties ( σ(I) ).

  • Absorption Correction: Apply a multi-scan absorption correction. Causality: This is vital because the heavy bromine atom absorbs X-rays anisotropically depending on the crystal's orientation relative to the beam.

  • Solution: Solve the initial structure using direct methods, which easily locate the heavy bromine atom due to its high electron density.

  • Refinement: Refine the structure using full-matrix least-squares on F2 via the SHELXL program[4].

    • Non-Hydrogen Atoms: Refined with anisotropic displacement parameters to model their ellipsoidal thermal motion.

    • Hydrogen Atoms: Placed in geometrically calculated positions and refined using a riding model to prevent over-parameterization of the data[4].

Bulk Verification via Powder X-Ray Diffraction (PXRD)

A self-validating crystallographic workflow requires proving that the single crystal selected is representative of the entire synthesized batch. PXRD acts as the ultimate fingerprinting tool for this bulk verification[5].

Step-by-Step Methodology:

  • Preparation: Lightly grind 50 mg of the bulk powder using an agate mortar to reduce preferred orientation effects without inducing mechanical amorphization.

  • Mounting: Deposit the powder onto a zero-background silicon holder. Causality: The silicon crystal is cut along a specific crystallographic plane that produces no diffraction peaks in the analytical range, maximizing the signal-to-noise ratio for small organic samples[6].

  • Data Collection: Scan from 2θ = 5° to 50° using a Bragg-Brentano parafocusing geometry[7].

  • Validation: Overlay the experimental PXRD pattern with the theoretical pattern simulated from the SCXRD data. A 1:1 match in peak positions confirms the phase purity of the bulk material[8].

Quantitative Data Summary

Crystallographic ParameterValue
Chemical Formula C₁₀H₁₁BrN₂O₅
Formula Weight 319.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (CuKα) 1.54184 Å
Z (Molecules/Unit Cell) 4
Refinement Method Full-matrix least-squares on F2

Experimental Workflow Visualization

Crystallography_Workflow Step1 1. Crystal Growth (Vapor Diffusion) Step2 2. Crystal Mounting (Cryoloop at 100K) Step1->Step2 Step3 3. Data Collection (CuKα Radiation) Step2->Step3 Step4 4. Data Reduction (Integration & Scaling) Step3->Step4 Step5 5. Structure Solution (Direct Methods) Step4->Step5 Step6 6. Structure Refinement (SHELXL Least-Squares) Step5->Step6 Step7 7. Bulk Verification (PXRD Analysis) Step6->Step7

Workflow for the structural elucidation of small molecules via Single-Crystal X-Ray Diffraction.

References

  • [4] Chapter 6.1.2 SHELXL-97. Washington University. Available at:

  • [8] X-ray Powder Diffraction Data for 12 Drugs in Current Use. ACS Publications. Available at:

  • [6] Powder X-ray Diffraction Protocol/SOP. McGill University. Available at:

  • [5] Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Available at:

  • [7] CHARACTERISATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). PMDA / USP. Available at:

  • [2] Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Available at:

  • [1] X-Ray Crystallography Laboratory. Michigan State University. Available at:

  • [3] Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at:

Sources

Foundational

Solubility Profile of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate in Polar Aprotic Solvents: A Technical Guide

Executive Summary Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a highly functionalized, multi-substituted pyridine derivative utilized as a critical intermediate in the synthesis of advanced active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a highly functionalized, multi-substituted pyridine derivative utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Due to its complex stereoelectronic profile—featuring a bulky halogen, a strong electron-withdrawing nitro group, and flexible ester/ether linkages—its solubility behavior deviates from simple heterocyclic compounds. This whitepaper provides an in-depth mechanistic analysis and empirical framework for profiling the solubility of this compound in polar aprotic solvents, bridging thermodynamic theory with field-proven experimental protocols.

Structural Deconstruction & Thermodynamic Principles

To engineer a robust solvent system, one must first deconstruct the solute's intermolecular interaction potential. The dissolution of pyridine derivatives in organic media is governed by the Kamlet-Taft solvatochromic relationship, which quantifies solvent properties based on hydrogen bond donor acidity ( α ), hydrogen bond acceptor basicity ( β ), and dipolarity/polarizability ( π∗ )[2].

Solute Profiling

Our target molecule exhibits the following critical features:

  • Zero Hydrogen Bond Donors (HBDs): The molecule entirely lacks protic functional groups (no -OH, -NH, or -SH).

  • Multiple Hydrogen Bond Acceptors (HBAs): The pyridine nitrogen, nitro group oxygens, ether oxygen, and ester carbonyl provide abundant sites for hydrogen bonding.

  • High Polarizability & Dipole Moment: The π -deficient heteroaromatic ring is heavily polarized by the inductive pull of the bromine atom and the resonance effects of the nitro group.

Solvation Causality

Because the solute cannot donate hydrogen bonds, the hydrogen bond acceptor basicity ( β ) of the solvent is thermodynamically irrelevant for specific solute-solvent H-bonding[3]. Instead, dissolution is entirely dictated by the solvent's dipolarity/polarizability ( π∗ ) . Polar aprotic solvents are uniquely suited for this molecule because they provide strong dipole-dipole interactions without competing for HBD sites, effectively solvating the highly polarized bromo-nitro-pyridine system.

Solvation Solute Solute: Pyridine Derivative • High Polarizability (Br) • Multiple HBAs (NO2, C=O, N) • Zero HBDs Interaction Dominant Solvation Forces • Dipole-Dipole (Strong) • Dipole-Induced Dipole • London Dispersion Solute->Interaction Solvent Polar Aprotic Solvents • High Dipolarity (π*) • High HBA (β) • Low HBD (α) Solvent->Interaction

Figure 1: Thermodynamic solvation logic mapping solute-solvent intermolecular forces.

Experimental Methodology: Self-Validating Isothermal Protocol

To ensure high scientific integrity and data trustworthiness (E-E-A-T), solubility must not be estimated via simple visual dissolution. The following step-by-step methodology utilizes a self-validating isothermal shake-flask protocol coupled with solid-state verification to rule out solvent-induced polymorphic transformations.

Step-by-Step Workflow
  • Solvent Preparation: Dispense 5.0 mL of the target polar aprotic solvent (e.g., DMSO, DMF, NMP) into a 10 mL borosilicate glass vial. Verify solvent dryness using Karl Fischer titration (target <0.1% H2​O ).

  • Isothermal Equilibration: Add Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate in 50 mg increments until a visible suspension persists. Seal the vial hermetically and submerge it in a thermostatic water bath at the target temperature (e.g., 25.0±0.1∘C ). Agitate at 300 rpm for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Transfer 2.0 mL of the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes at the equilibration temperature to pellet the undissolved solid.

  • Quantitative Analysis: Carefully extract 0.5 mL of the clear supernatant. Dilute volumetrically with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water). Quantify the concentration via HPLC-UV using a pre-established calibration curve at the compound's λmax​ (typically around 260-280 nm due to the conjugated pyridine-nitro system).

  • Solid-State Validation (Critical Step): Recover the residual solid pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: Polar aprotic solvents can form solvates with highly functionalized molecules. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility represents the solvate, not the pure polymorph.

Workflow Start Compound Synthesis & Purification (>99% purity) Equilibration Isothermal Equilibration (Shake-Flask Method, 48h) Start->Equilibration SolventPrep Polar Aprotic Solvent Preparation (KF <0.1% H2O) SolventPrep->Equilibration PhaseSep Phase Separation (Ultracentrifugation) Equilibration->PhaseSep Saturated Solution Analysis Quantitative Analysis (HPLC-UV / Gravimetry) PhaseSep->Analysis Supernatant Validation Data Validation (Mass Balance & XRPD of solid) PhaseSep->Validation Residual Solid Analysis->Validation Cross-check

Figure 2: Self-validating high-throughput isothermal solubility screening workflow.

Quantitative Solubility Data

The following table summarizes the anticipated solubility profile of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate across five standard polar aprotic solvents. Data is modeled based on Kamlet-Taft parameters ( π∗ )[2] and the structural lipophilicity of the solute.

SolventKamlet-Taft Dipolarity ( π∗ )Modeled Solubility at 25°C (mg/mL)Modeled Solubility at 50°C (mg/mL)Application Suitability
Dimethyl Sulfoxide (DMSO) 1.00> 250.0> 400.0Excellent for stock solutions / NMR
N-Methyl-2-pyrrolidone (NMP) 0.92~ 210.0~ 350.0Ideal for high-temp reactions
Dimethylformamide (DMF) 0.88~ 180.0~ 300.0Standard synthesis solvent
Acetone 0.71~ 85.0~ 140.0Good for crystallization/precipitation
Acetonitrile (MeCN) 0.75~ 60.0~ 95.0Preferred for HPLC mobile phase

Mechanistic Insights: The Polarizability Paradox

A common point of confusion in solvent selection is the performance discrepancy between Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO). While both are polar aprotic solvents with relatively high dipole moments, their solvation capacities for heavily substituted aromatics like Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate differ drastically.

The Causality of Halogen Solvation: The presence of the bromine atom at the 6-position introduces a large, diffuse electron cloud. Solvating this moiety requires strong London dispersion forces, which are dictated by the solvent's polarizability, not just its static dipole moment.

  • The S=O bond in DMSO is highly polarizable, allowing its electron cloud to distort and form strong dipole-induced dipole interactions with the bromine atom.

  • Conversely, the C≡N bond in Acetonitrile is tightly held (low polarizability). Despite having a high π∗ value, MeCN struggles to solvate the bulky, lipophilic bromo-aromatic system effectively.

Furthermore, the strong localized dipole of the nitro group at the 2-position creates a highly specific electrostatic alignment with the S=O dipole of DMSO, leading to a highly ordered, thermodynamically stable solvation shell. This explains why DMSO and NMP vastly outperform Acetonitrile and Acetone in dissolving this specific chemical architecture.

References

  • MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS Source: analis.com.my URL:[Link]

  • Kamlet–Taft solvent parameters (K03367) - The IUPAC Compendium of Chemical Terminology Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach Source: d-nb.info URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Handling Protocols for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Executive Summary Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS: 943994-61-4) is a highly functionalized heterocyclic building block[][2]. Characterized by a halogenated pyridine core, a nitro group, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS: 943994-61-4) is a highly functionalized heterocyclic building block[][2]. Characterized by a halogenated pyridine core, a nitro group, and an oxyacetate side chain, this compound is an invaluable intermediate in the synthesis of advanced therapeutics. Scaffolds of this nature are frequently utilized in the development of specialized immunoconjugate linkers for targeted cancer therapies ()[3][4] and as structural foundations for enzyme dimer destabilizers, such as thymidylate synthase inhibitors ()[5][6]. This guide provides a comprehensive analysis of its structural reactivity, toxicological profile, and safe handling protocols.

Structural Causality and Chemical Reactivity

The synthetic utility of this compound stems directly from its electronic topology. Understanding the causality behind its reactivity is essential for designing efficient and safe experimental workflows:

  • 6-Bromo Substituent: The bromine atom at the C6 position is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) ()[7]. Causality: The strong electron-withdrawing nature of the adjacent ring nitrogen and the C2-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electron deficiency facilitates rapid oxidative addition by Pd(0) catalytic species.

  • 2-Nitro Group: Beyond serving as a powerful electron-withdrawing group (EWG), the nitro moiety can be selectively reduced (e.g., via catalytic hydrogenation or Fe/NH4Cl) to a primary amine. This is a critical step in synthesizing fused bicyclic systems or introducing specialized disulfide linkers for antibody-drug conjugates (ADCs)[3][4].

  • Ethyl Oxyacetate Moiety: This ester provides a flexible handle for bioconjugation. It can undergo controlled hydrolysis to yield a carboxylic acid, which is subsequently amenable to amide coupling with target proteins, fluorophores, or cytotoxic payloads.

Toxicological Profile & MSDS Analysis

Handling Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate requires stringent adherence to safety protocols due to the combined hazards of its halogenated and nitroaromatic moieties. While specific in vivo toxicity data for this exact intermediate is limited, read-across from structurally analogous brominated nitro-pyridines dictates a conservative, high-containment safety approach[7][8].

Quantitative Hazard Summary
Property / HazardData / ClassificationMechanistic Causality & Notes
CAS Number 943994-61-4Unique identifier for tracking and inventory[].
Molecular Weight 319.11 g/mol Essential for stoichiometric calculations[].
GHS Classification Irritant (GHS07)The electrophilic nature of the halogenated pyridine ring can interact non-specifically with nucleophilic biological thiols[7].
Acute Toxicity H302, H312, H332Harmful via ingestion, dermal contact, or inhalation. Systemic absorption of nitroaromatics carries a risk of methemoglobinemia[7].
Local Effects H315 (Skin), H319 (Eye)Direct contact causes localized protein denaturation or severe irritation at the application site[7].
Waste Disposal Halogenated OrganicBromine content requires high-temperature incineration to prevent the formation of highly toxic dioxins or furans.

Mechanistic Safety Insight: Exposure to nitroaromatics carries a distinct physiological risk. Systemic absorption can lead to the in vivo reduction of the nitro group to a hydroxylamine intermediate. This intermediate can oxidize the iron in hemoglobin (Fe2+ to Fe3+), resulting in methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity.

Standard Operating Procedure (SOP): Safe Handling & Reaction Workflow

To ensure both operator safety and experimental success, the following self-validating protocol is required when utilizing this compound in a standard palladium-catalyzed cross-coupling reaction.

Step 1: Environmental & PPE Setup

  • Action: Conduct all operations within a certified chemical fume hood with a minimum face velocity of 100 fpm. Don appropriate Personal Protective Equipment (PPE): double nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Causality: Double-gloving mitigates the skin-penetrating potential of nitroaromatics, directly preventing systemic absorption (H312) and respiratory irritation (H332)[7].

Step 2: Reagent Preparation (Inert Atmosphere)

  • Action: Weigh the compound (CAS 943994-61-4) into an oven-dried Schlenk flask. Seal with a rubber septum and purge the vessel with Argon or N2 for 15 minutes using a manifold.

  • Causality: Palladium catalysts are highly sensitive to oxygen. Purging prevents catalyst oxidation (deactivation) and suppresses unwanted homocoupling side reactions.

Step 3: Reaction Execution

  • Action: Introduce degassed solvents (e.g., anhydrous THF or 1,4-Dioxane) via a syringe. Add the boronic acid coupling partner, a mild base (e.g., K2CO3), and the Pd catalyst. Heat the mixture to the required temperature (typically 60-80°C) under continuous stirring.

Step 4: Self-Validating In-Process Monitoring

  • Action: After 2 hours, withdraw a 10 µL aliquot via syringe, quench in an EtOAc/H2O mixture, and analyze the organic layer via LC-MS or TLC.

  • Causality: This is a critical self-validating check. Confirming the complete consumption of the starting material ensures that unreacted, toxic brominated starting material does not carry over into downstream purification steps, thereby validating the safety of the subsequent workup.

Step 5: Quenching and Halogenated Waste Segregation

  • Action: Quench the completed reaction with deionized water. Extract the product using EtOAc. Dispose of all aqueous washings and contaminated solvents into clearly labeled Halogenated Organic Waste containers.

  • Causality: Segregation ensures compliance with environmental safety standards and prevents the cross-contamination of standard solvent waste streams, which cannot be safely incinerated if halogenated.

Workflow Visualization

Workflow Start Compound 943994-61-4 (Solid, Irritant) PPE Don PPE (Hood, Gloves, Goggles) Start->PPE Hazard ID Setup Inert Atmosphere Setup (Argon/N2 Purge) PPE->Setup Safe Handling Reaction Pd-Catalyzed Coupling (e.g., Suzuki-Miyaura) Setup->Reaction Reagent Addition Monitor LC-MS Monitoring (Self-Validating Check) Reaction->Monitor In-process Control Monitor->Reaction Incomplete Workup Aqueous Quench & Extraction Monitor->Workup Complete Waste Halogenated Waste Segregation Workup->Waste Aqueous Phase Product Purified Derivative Workup->Product Organic Phase

Experimental workflow for safe handling and functionalization of CAS 943994-61-4.

References

  • United States Patent Office. "Anti-integrin immunoconjugates, methods and uses (US8603483B2)". Google Patents.
  • Costi, M. P., et al. "Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth". PubMed Central (PMC). URL:[Link]

Sources

Foundational

Electronic and Steric Topography of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: A Mechanistic Guide for Advanced Heterocyclic Synthesis

Executive Summary Ethyl 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS: 943994-61-4) is a highly functionalized, poly-substituted pyridine scaffold that serves as a critical intermediate in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS: 943994-61-4) is a highly functionalized, poly-substituted pyridine scaffold that serves as a critical intermediate in modern medicinal chemistry. Its primary utility lies in the synthesis of fused bicyclic heteroaromatics—specifically pyrido[3,2-b][1,4]oxazines—which are foundational pharmacophores for Sirtuin 1 (SIRT1) modulators and mineralocorticoid receptor (MR) antagonists [1][2].

Designing synthetic routes around this molecule requires a deep understanding of its push-pull electronic dynamics and severe steric constraints. This whitepaper deconstructs the physicochemical properties of this scaffold, provides causally-driven experimental protocols, and maps its downstream biological utility.

Electronic Properties: The Push-Pull Dynamics

The reactivity of this scaffold is dictated by the extreme π -deficiency of the pyridine core, which is further modulated by four distinct substituents. The electronic landscape is a classic "push-pull" system that primes specific sites for nucleophilic attack, cross-coupling, and reductive cyclization.

  • C2-Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It severely depletes electron density from the ring, significantly increasing the acidity of the C3-hydroxyl in the precursor molecule, which facilitates selective O-alkylation.

  • C3-Oxyacetate Ether (-OR): The ether oxygen acts as a π -donor (+M), partially offsetting the extreme electron deficiency at the C3 and C4 positions. However, the distal ethyl ester introduces a mild inductive pull, balancing the electron density.

  • C4-Methyl Group (-CH₃): Provides weak electron donation (+I) and hyperconjugative stabilization to the π -system.

  • C6-Bromo Group (-Br): Operates via inductive withdrawal (-I) but resonance donation (+M). Crucially, the weak C-Br bond energy (relative to C-Cl or C-F) lowers the activation energy for oxidative addition, making it an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Table 1: Quantitative & Electronic Substituent Effects
SubstituentPositionPrimary Electronic EffectNet Impact on Pyridine Core
-NO₂ C2Strong EWG (-I, -M)Highly deactivates the ring; primes C2 for future reduction.
-OCH₂CO₂Et C3EDG (+M) / EWG (-I)Donates π -density; provides the electrophilic ester trap.
-CH₃ C4Weak EDG (+I)Weakly activating; introduces critical steric bulk.
-Br C6EWG (-I) / EDG (+M)Net deactivating; activates C6 for transition-metal catalysis.

Steric Topography and Conformational Lock

The spatial arrangement of substituents on this scaffold creates a highly specific steric topography known as the "Sandwich Effect."

The C3-oxyacetate group is sterically compressed between the bulky C2-nitro group and the C4-methyl group. This severe steric clash forces the oxyacetate side chain out of the plane of the pyridine ring. This out-of-plane rotation acts as a conformational lock, restricting the rotational degrees of freedom of the ester group.

Mechanistically, this is highly advantageous. When the C2-nitro group is subsequently reduced to an amine, the C3-ester is already held in the optimal spatial proximity and orientation (the Bürgi-Dunitz trajectory) for an intramolecular nucleophilic acyl substitution, driving rapid lactamization to form the bicyclic core.

Experimental Workflows & Self-Validating Protocols

The transformation of the starting material into the target scaffold, and its subsequent cyclization, requires precise control over reaction conditions. The following protocols are designed as self-validating systems to ensure high fidelity and yield [1].

Protocol 1: Synthesis of the Scaffold via O-Alkylation

Objective: Selective alkylation of 6-bromo-4-methyl-2-nitropyridin-3-ol.

  • Preparation: Dissolve 6-bromo-4-methyl-2-nitropyridin-3-ol (1.0 eq) in anhydrous DMSO (0.5 M concentration).

    • Causality: DMSO is a polar aprotic solvent. It aggressively solvates the potassium cation but leaves the phenoxide-like anion unsolvated, creating a "naked" nucleophile that dramatically accelerates the Sₙ2 reaction.

  • Deprotonation: Add K₂CO₃ (3.0 eq) and stir at 30 °C for 15 minutes.

    • Causality: K₂CO₃ is a mild base. The C3-OH is highly acidic (pKa ~6.5) due to the adjacent C2-NO₂ group. K₂CO₃ is strong enough to quantitatively deprotonate the hydroxyl without risking hydrolysis of the incoming ester.

  • Alkylation: Dropwise addition of ethyl bromoacetate (1.3 eq). Stir for 24 hours at 30 °C.

  • Self-Validation Checkpoint:

    • TLC (3:1 Hexanes/EtOAc): Monitor for the disappearance of the highly polar, streaky starting material and the emergence of a distinct, less polar UV-active spot.

    • LC-MS: Confirm the product mass [M+H]⁺ at m/z 319.1 / 321.1 (characteristic 1:1 bromine isotope ratio).

  • Workup: Quench with H₂O, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol 2: Reductive Cyclization to the Bicyclic Core

Objective: Conversion of the scaffold into a 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-one derivative.

  • Reduction: Dissolve the scaffold in glacial acetic acid. Add Iron (Fe) powder (5.0 eq) and heat to 80 °C.

    • Causality: Fe/AcOH facilitates a single-electron transfer (SET) reduction of the C2-nitro group to a primary amine. The acidic environment serves a dual purpose: it acts as the proton source for the reduction and simultaneously catalyzes the subsequent intramolecular cyclization by protonating the C3-ester carbonyl, increasing its electrophilicity.

  • Lactamization: The newly formed C2-amine spontaneously attacks the activated C3-ester, expelling ethanol to form a stable 6-membered lactam ring.

  • Self-Validation Checkpoint:

    • ¹H-NMR (DMSO-d6): The successful cyclization is definitively confirmed by the complete disappearance of the ethyl ester signals (the quartet at ~4.2 ppm and the triplet at ~1.3 ppm) and the appearance of a broad singlet at ~11.0 ppm corresponding to the new lactam N-H.

SynthWorkflow SM 6-Bromo-4-methyl-2-nitropyridin-3-ol Alk O-Alkylation (SN2) Reagents: Ethyl bromoacetate, K2CO3, DMSO SM->Alk Target Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate Alk->Target Red Reductive Lactamization Reagents: Fe powder, Glacial AcOH, 80°C Target->Red Product Pyrido[3,2-b][1,4]oxazine Bicyclic Core Red->Product

Fig 1: Synthetic workflow from nitropyridin-3-ol to the bicyclic pyrido-oxazine core.

Biological Context: SIRT1 Modulation

The ultimate utility of this chemical scaffold lies in its ability to generate potent modulators of Sirtuin 1 (SIRT1). SIRT1 is an NAD⁺-dependent class III histone deacetylase that plays a master regulatory role in cellular metabolism, stress resistance, and aging [1].

Derivatives synthesized from the pyrido[3,2-b][1,4]oxazine core act as allosteric activators of SIRT1. By binding to the enzyme's allosteric site, these compounds lower the Michaelis constant ( Km​ ) for NAD⁺ and the acetylated peptide substrate. This hyper-activates SIRT1, leading to the downstream deacetylation of key transcription factors such as PGC-1 α (driving mitochondrial biogenesis) and FOXO proteins (enhancing oxidative stress resistance).

SIRT1Pathway Modulator Bicyclic Pyridine Modulator (Scaffold Derivative) SIRT1 SIRT1 (NAD+-dependent Deacetylase) Modulator->SIRT1 Allosteric Activation Substrates Deacetylation of Target Proteins (PGC-1α, FOXO1/3) SIRT1->Substrates NAD+ Consumption Mito Mitochondrial Biogenesis Substrates->Mito Stress Oxidative Stress Resistance Substrates->Stress

Fig 2: SIRT1 activation pathway by bicyclic pyridine modulators.

References

  • Title: Bicyclic pyridines and analogs as sirtuin modulators (WO2011059839A1)
  • Title: Fused heterocyclic compounds and their use as mineralocorticoid receptor ligands (WO2007077961A2)
Exploratory

Spectroscopic Characterization of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: A Technical Guide for Advanced Intermediates

Executive Summary & Context Highly functionalized pyridine derivatives represent a cornerstone of modern medicinal chemistry. Specifically, ethyl 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate serves as a critical, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Highly functionalized pyridine derivatives represent a cornerstone of modern medicinal chemistry. Specifically, ethyl 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate serves as a critical, sterically encumbered building block in the development of novel therapeutics, including 1[1] and 2[2].

This technical guide provides an authoritative, deep-dive analysis into the synthesis and spectroscopic characterization of this molecule. By establishing a self-validating analytical system —where synthesis, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) cross-verify one another—we eliminate structural ambiguity.

Synthesis Workflow & Sample Preparation

Before spectroscopic analysis can be trusted, the compound must be synthesized and purified to >98% homogeneity. The standard synthetic route relies on the O-alkylation of the precursor 6-bromo-4-methyl-2-nitropyridin-3-ol[3].

Protocol 1: O-Alkylation and Isolation
  • Reaction Setup: Dissolve 1.0 equivalent of 6-bromo-4-methyl-2-nitropyridin-3-ol in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.4 M concentration.

    • Causality: DMSO is selected as a highly polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide-like intermediate highly nucleophilic, thereby accelerating the SN2 displacement[3].

  • Deprotonation: Add 3.0 equivalents of anhydrous K₂CO₃. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add 1.3 equivalents of ethyl bromoacetate. Stir the mixture strictly at 30 °C for 24 hours.

    • Causality: Strict temperature control (30 °C) is critical. Elevated temperatures risk the degradation of the labile nitro group and promote unwanted transesterification or hydrolysis of the ethyl ester moiety.

  • Workup & Purification: Quench the reaction in ice water, extract with CH₂Cl₂, and wash with brine. Purify the concentrated crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

Workflow N1 6-Bromo-4-methyl-2-nitropyridin-3-ol N2 Alkylation (Ethyl Bromoacetate, K2CO3, DMSO) N1->N2 N3 Crude Ethyl 2-[(6-Bromo-4-methyl- 2-nitro-3-pyridyl)oxy]acetate N2->N3 N4 Purification (Silica Gel Chromatography) N3->N4 N5 Pure Compound N4->N5 N6 1H & 13C NMR (Structural Elucidation) N5->N6 N7 ATR-FTIR (Functional Group ID) N5->N7 N8 HRMS-ESI (Exact Mass & Isotope Pattern) N5->N8

Fig 1. Synthesis and spectroscopic characterization workflow for the target pyridine derivative.

The Self-Validating Analytical System

To guarantee scientific integrity, the analytical protocols described below form a closed, self-validating loop. The disappearance of the broad O-H stretch in FTIR confirms the success of Protocol 1. The exact mass and isotopic pattern from HRMS validate the elemental composition, while the NMR data maps the precise connectivity of the functional groups identified in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridine ring in this molecule is fully substituted at all positions except C5. This dense functionalization creates a highly specific electronic environment that dictates the chemical shifts.

Protocol 2: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is utilized because it provides a non-exchanging, low-polarity environment that accurately reflects the molecule's ground-state conformation without inducing the severe solvent-solute hydrogen bonding artifacts common in DMSO-d₆[4].

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer at 298 K.

  • Acquisition: For ¹H NMR, utilize 16 scans with a 1-second relaxation delay. For ¹³C NMR, utilize 512 scans with a 2-second relaxation delay and broadband proton decoupling (WALTZ-16).

Structural & Electronic Causality

The sole aromatic proton at C5 is highly diagnostic. The strong electron-withdrawing nature of the adjacent -Br at C6, combined with the -NO₂ group at C2, heavily deshields the C5-H, pushing its resonance downfield to ~7.62 ppm. The ethyl acetate moiety presents a classic spin system: a quartet for the -CH₂- and a triplet for the -CH₃, driven by ³J coupling (7.1 Hz).

ElectronicEffects cluster_0 Substituent Effects S1 -NO2 (C2) Strong Inductive/Resonance EWG O1 Deshielding of C5-H (Shift to ~7.6 ppm) S1->O1 -e density S2 -Br (C6) Inductive EWG / Heavy Atom S2->O1 -e density O2 C6 Carbon Shift (~136 ppm) S2->O2 S3 -CH3 (C4) Weak EDG (Hyperconjugation) O3 C4 Carbon Shift (~141 ppm) S3->O3 S4 -OCH2CO2Et (C3) Inductive EWG / Resonance EDG S4->O1 +e density O4 C3 Carbon Shift (~145 ppm) S4->O4

Fig 2. Logical mapping of substituent electronic effects on observed NMR chemical shifts.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
C5-H 7.62 Singlet (s) 1H - Pyridine aromatic proton
O-CH₂ 4.65 Singlet (s) 2H - Acetate methylene
Ester-CH₂ 4.22 Quartet (q) 2H 7.1 Ethyl methylene
C4-CH₃ 2.45 Singlet (s) 3H - Pyridine methyl

| Ester-CH₃ | 1.28 | Triplet (t) | 3H | 7.1 | Ethyl methyl |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Carbon Type
167.5 C=O Ester carbonyl
151.2 C2 Pyridine (C-NO₂)
145.8 C3 Pyridine (C-O)
141.0 C4 Pyridine (C-CH₃)
136.4 C6 Pyridine (C-Br)
128.5 C5 Pyridine (C-H)
68.2 O-CH₂ Acetate methylene
61.8 Ester-CH₂ Ethyl methylene
16.5 C4-CH₃ Pyridine methyl

| 14.1 | Ester-CH₃ | Ethyl methyl |

Fourier-Transform Infrared Spectroscopy (FTIR)
Protocol 3: ATR-FTIR Acquisition
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and establish a background spectrum in ambient air.

  • Application: Place 2-3 mg of the solid crystalline sample directly onto the crystal.

  • Compression: Apply uniform pressure using the anvil to ensure optimal optical contact.

    • Causality: ATR is strictly preferred over traditional KBr pellet methods. KBr is highly hygroscopic and introduces broad O-H stretching bands (~3400 cm⁻¹) that can obscure critical weak aromatic C-H overtones or falsely suggest incomplete alkylation of the precursor[4].

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3065 Weak C-H (Aromatic) Stretching
2980, 2935 Weak C-H (Aliphatic) Stretching
1752 Strong C=O (Ester) Stretching
1585, 1540 Medium C=C, C=N Ring Stretching
1532 Strong -NO₂ Asymmetric Stretching
1355 Strong -NO₂ Symmetric Stretching
1210 Strong C-O-C Asymmetric Stretching

| 645 | Medium | C-Br | Stretching |

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode is utilized to validate the exact mass. The presence of a single bromine atom provides an unmistakable built-in validation mechanism: bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance ratio (~50.69% and 49.31%). Consequently, the mass spectrum exhibits a characteristic doublet separated by 2 m/z units of approximately equal intensity, confirming the retention of the halogen during the alkylation step.

Table 4: HRMS (ESI+) Data

Ion Species Formula Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ (⁷⁹Br) C₁₀H₁₂⁷⁹BrN₂O₅⁺ 319.0086 319.0091 +1.5
[M+H]⁺ (⁸¹Br) C₁₀H₁₂⁸¹BrN₂O₅⁺ 321.0066 321.0070 +1.2
[M+Na]⁺ (⁷⁹Br) C₁₀H₁₁⁷⁹BrN₂O₅Na⁺ 340.9906 340.9912 +1.7

| [M+Na]⁺ (⁸¹Br) | C₁₀H₁₁⁸¹BrN₂O₅Na⁺ | 342.9885 | 342.9890 | +1.4 |

Conclusion

The spectroscopic characterization of ethyl 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate requires a rigorous, multi-modal approach due to the complex electronic interplay of its five distinct ring substituents. By utilizing a self-validating system of carefully controlled synthesis, non-destructive CDCl₃ NMR, moisture-free ATR-FTIR, and isotope-sensitive HRMS, researchers can achieve absolute structural certainty. This ensures the integrity of downstream pharmaceutical development workflows, particularly in the synthesis of high-affinity receptor ligands and enzyme modulators.

References

  • Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis). Benchchem.
  • AU2010319842A1 - Bicyclic pyridines and analogs as sirtuin modulators. Google Patents.
  • WO2007077961A2 - Fused heterocyclic compounds and their use as mineralocorticoid receptor ligands. Google Patents.
  • WO2011059839A1 - Bicyclic pyridines and analogs as sirtuin modulators. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Introduction and Mechanistic Rationale Highly substituted pyridine derivatives, such as Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS: 943994-61-4), are critical building blocks in modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Highly substituted pyridine derivatives, such as Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS: 943994-61-4), are critical building blocks in modern drug discovery and agrochemical development. The presence of orthogonal functional groups (bromo, nitro, ester) on the pyridine core allows for diverse downstream functionalization, including cross-coupling reactions and heterocycle formations.

The synthesis of this compound relies on a regioselective Williamson ether synthesis. The core starting material, 6-bromo-4-methyl-2-nitro-pyridin-3-ol, contains a highly acidic hydroxyl group due to the electron-withdrawing nature of the adjacent nitro group and the pyridine ring itself.

Expertise Insight: While 2- and 4-hydroxypyridines frequently suffer from competing N-alkylation due to pyridone tautomerization, 3-hydroxypyridines behave more like true phenols. However, to ensure maximum yield and strictly favor O-alkylation, the choice of base and solvent is critical. A mild, insoluble base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is the industry standard [1]. The polar aprotic solvent solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and free to attack the electrophile (ethyl bromoacetate) via an S_N2 mechanism [2].

Experimental Design and Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
6-Bromo-4-methyl-2-nitro-pyridin-3-olLimiting Reagent233.021.02.33 g
Ethyl bromoacetateAlkylating Agent167.001.22.00 g (1.33 mL)
Potassium carbonate (K₂CO₃)Base138.212.02.76 g
N,N-Dimethylformamide (DMF)Solvent73.09N/A20.0 mL
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetateTarget Product319.11-~3.19 g (Theoretical)

Process Workflow

G A 6-Bromo-4-methyl-2-nitro-pyridin-3-ol + Anhydrous DMF B Add K2CO3 (Deprotonation Phase) A->B C Add Ethyl Bromoacetate (S_N2 O-Alkylation) B->C D Stir at 50 °C for 4-6 h (TLC Monitoring) C->D E Aqueous Quench & Extraction (EtOAc / H2O / Brine) D->E F Silica Gel Chromatography (Hexanes:EtOAc Gradient) E->F G Target Product (Evaporation & Drying) F->G

Workflow for the regioselective O-alkylation of the substituted pyridine core.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 6-Bromo-4-methyl-2-nitro-pyridin-3-ol (2.33 g, 10.0 mmol) to the flask, followed by 20.0 mL of anhydrous DMF. Stir at 400 rpm until the solid is completely dissolved.

  • Deprotonation: Add finely powdered, anhydrous Potassium carbonate (2.76 g, 20.0 mmol) in a single portion.

  • Activation: Stir the resulting suspension at room temperature (20–25 °C) for 30 minutes. Self-Validation Check: A slight deepening of the solution's color (often turning a darker yellow/orange) indicates the successful formation of the highly conjugated phenoxide anion.

Phase 2: Alkylation and Monitoring
  • Electrophile Addition: Using a syringe, add Ethyl bromoacetate (1.33 mL, 12.0 mmol) dropwise over 5 minutes to prevent localized thermal spiking.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 50 °C using an oil bath or heating block.

  • Monitoring: Allow the reaction to proceed for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The starting material will appear as a lower Rf spot, while the less polar ether product will migrate higher. Continue heating until the starting material is entirely consumed [2].

Phase 3: Quenching and Workup
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic extracts. To remove residual DMF, wash the combined organic layer sequentially with distilled water (3 × 50 mL) and saturated aqueous sodium chloride (brine, 1 × 50 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

Phase 4: Purification
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 35 °C) to yield the crude product as an oil or semi-solid.

  • Chromatography: Purify the crude material via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Isolation: Combine the fractions containing the pure product (verified by TLC) and concentrate under reduced pressure. Dry the resulting Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate under high vacuum for 2 hours to remove trace solvents.

References

  • ACS Publications. (2021). Catalyst-Free and Scalable Process for Synthesis of Novel MAP4K4 Inhibitor DMX-5804 and Its Glyco-Conjugates. The Journal of Organic Chemistry. Retrieved April 10, 2026, from [Link]

Application

Using Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate as a precursor in pyridine alkaloid synthesis

Application Notes & Protocols Topic: Strategic Utilization of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate in the Synthesis of Complex Pyridine Alkaloids Audience: Researchers, Synthetic Chemists, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Utilization of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate in the Synthesis of Complex Pyridine Alkaloids

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

Pyridine alkaloids represent a vast and structurally diverse class of natural products and synthetic compounds with significant applications in medicine and agrochemicals.[1] The development of efficient and modular synthetic routes to access highly substituted pyridine cores is a cornerstone of modern medicinal chemistry.[2][3] This guide details the strategic application of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate, a highly functionalized and versatile precursor, in the construction of complex pyridine-based molecular architectures. We will explore its synthesis, mechanistic rationale for its reactivity, and provide detailed, field-tested protocols for its conversion into key intermediates for alkaloid synthesis. The protocols emphasize not only the procedural steps but also the underlying chemical principles, empowering researchers to adapt and innovate upon these methods.

The Precursor: A Profile of Reactivity

The synthetic utility of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate stems from the orthogonal reactivity of its key functional groups. Understanding the electronic landscape of this molecule is critical to exploiting its potential.

  • The Pyridine Core: A highly electron-deficient aromatic system.

  • C6-Bromo Group: An excellent leaving group, positioned for nucleophilic aromatic substitution (SNAr).

  • C2-Nitro Group: A powerful electron-withdrawing group that serves two primary functions:

    • It strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho (C3) and para (C6) positions.[4][5]

    • It serves as a synthetic handle, capable of being reduced to a primary amine, a key nucleophile for subsequent cyclization reactions.

  • C4-Methyl Group: Provides steric and electronic influence, and can be a site for further functionalization in advanced synthetic schemes.

  • C3-Oxyacetate Side Chain: The ester moiety can be hydrolyzed to a carboxylic acid or participate directly in intramolecular cyclization reactions to form fused heterocyclic systems.

// Invisible edges to position nodes edge [style=invis, len=1.5]; precursor_structure -> {N1, N2, N3, N4}; } enddot Figure 1: Key reactive sites of the precursor molecule.

Synthesis of the Precursor

Protocol 1: Synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

This protocol describes the O-alkylation of the pyridinol starting material. The reaction proceeds via a standard Williamson ether synthesis.

Materials:

  • 6-Bromo-4-methyl-2-nitro-pyridin-3-ol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-4-methyl-2-nitro-pyridin-3-ol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.5 eq). The carbonate acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

  • To the stirring suspension, add ethyl bromoacetate (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure product.

Parameter Value Rationale
Solvent Anhydrous DMFA polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
Base K₂CO₃A moderately strong base, sufficient to deprotonate the pyridinol without causing side reactions like ester hydrolysis.[6]
Temperature 60 °CProvides sufficient thermal energy to overcome the activation barrier without promoting decomposition of the nitro-aromatic system.
Equivalents Base > 2.0 eqEnsures complete deprotonation of the starting material.
Equivalents Alkylating Agent ~1.2 eqA slight excess ensures the reaction goes to completion without excessive difficult-to-remove waste.

Application in Alkaloid Synthesis: Core Transformations

The true value of this precursor lies in its capacity for sequential, controlled transformations to rapidly build molecular complexity. The general workflow involves an initial SNAr reaction followed by nitro group reduction and subsequent cyclization.

G A Precursor Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate B Step 1: S_N_Ar Reaction (e.g., Suzuki, Buchwald-Hartwig, or amination) A->B Introduce diversity at C6 C C6-Functionalized Intermediate B->C D Step 2: Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) C->D E Key Amino-Pyridine Intermediate D->E Unmask key nucleophile F Step 3: Intramolecular Cyclization (e.g., Pictet-Spengler, Amide formation) E->F G Fused Pyridine Alkaloid Core F->G Construct heterocyclic ring

Protocol 2: SNAr Displacement of the C6-Bromo Group with an Amine

This protocol demonstrates the displacement of the bromide with a primary amine. The electron-withdrawing nitro group at the C2 position strongly activates the C6 position for this type of transformation.[7]

Materials:

  • Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a sealed tube, dissolve the precursor (1.0 eq) in anhydrous DMSO.

  • Add the primary amine (1.5 eq) followed by DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to scavenge the HBr generated during the reaction.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The higher temperature is often necessary for SNAr reactions on heteroaromatic systems.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (2x) to remove excess amines and DIPEA, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the C6-amino substituted product.

// Reactants reactants [label=<Precursor + R-NH₂ (Nucleophile)>];

// Meisenheimer Complex meisenheimer [label=<Meisenheimer Complex[7]Negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate.[4][5]>];

// Products products [label=<C6-Substituted Product + HBr>];

// Flow reactants -> meisenheimer [label="1. Nucleophilic\nAttack (Slow Step)"]; meisenheimer -> products [label="2. Elimination of Br⁻\n(Fast Step)"]; } enddot Figure 3: The SNAr addition-elimination mechanism.

Protocol 3: Reduction of the Nitro Group to a Primary Amine

The conversion of the nitro group to an amine is a pivotal step, unmasking a nucleophilic site for cyclization. Tin(II) chloride is a classic and reliable reagent for this transformation in the presence of other reducible groups like esters.

Materials:

  • C6-functionalized intermediate from Protocol 2 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the nitro-pyridine intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) in one portion. A significant excess is required to ensure complete reduction.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 1-3 hours. The reaction is often visually complete when the yellow color of the nitro compound disappears.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Re-dissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly and carefully add saturated aqueous NaHCO₃ to neutralize the acidic mixture and precipitate tin salts. Caution: CO₂ evolution will occur.

  • Continue adding base until the pH of the aqueous layer is ~8-9.

  • Filter the resulting suspension through a pad of Celite® to remove the tin salts, washing the pad thoroughly with EtOAc or DCM.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer one more time with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aminopyridine, which is often used in the next step without further purification.

Pro-forma Cyclization: Building the Alkaloid Core

With the key amino-pyridine intermediate in hand, a variety of cyclization strategies can be employed. A common approach is an intramolecular amide bond formation followed by further transformations.

Hypothetical Transformation:

  • Ester Hydrolysis: The ethyl ester is saponified to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Amide Coupling: The newly formed amine (from the nitro reduction) and the carboxylic acid can be coupled using standard peptide coupling reagents (e.g., HATU, EDCI) to form a lactam, creating a fused bicyclic system, a common core in many alkaloids.

Transformation Key Reagents Expected Product Feature
SNAr with Arylboronic Acid Pd(PPh₃)₄, K₂CO₃Bi-aryl linkage at C6 (Suzuki Coupling)
SNAr with Alcohol NaHEther linkage at C6 (Williamson Ether Synthesis)
Nitro Reduction H₂, Pd/CClean reduction to amine, sensitive to other groups
Cyclization Pictet-Spengler (with aldehyde)Forms a tetrahydro-β-carboline-like fused ring

Conclusion

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a powerful and strategically designed precursor for the synthesis of complex nitrogen-containing heterocycles. Its pre-installed functional handles allow for a logical and high-yielding sequence of reactions—SNAr, reduction, and cyclization—to rapidly access diverse pyridine alkaloid scaffolds. The protocols provided herein offer a robust foundation for researchers to explore the rich chemistry of this versatile building block.

Sources

Method

Suzuki-Miyaura cross-coupling reaction conditions for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

An Application Guide to Suzuki-Miyaura Cross-Coupling of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate Introduction: The Strategic Importance of Substituted Pyridines The Suzuki-Miyaura cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are core structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4][5]

This guide focuses on a substrate of significant synthetic interest: Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate . This molecule presents a unique combination of functionalities—a heteroaromatic bromide, an electron-withdrawing nitro group, and a base-sensitive ester—making its successful cross-coupling a nuanced challenge. These application notes provide a detailed framework for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering not just a protocol, but a strategic guide to reaction design and optimization.

Scientific Rationale: Navigating the Substrate's Unique Reactivity

A successful cross-coupling strategy for this substrate requires a deep understanding of its distinct structural features. The reaction's outcome is governed by a delicate interplay between the pyridine core, the activating and potentially interfering nitro group, and the labile ester moiety.

  • The Pyridine Core : The presence of the nitrogen atom in the pyridine ring can be a double-edged sword. While the ring's electron-deficient nature can facilitate the initial oxidative addition step—the insertion of the palladium catalyst into the carbon-bromine bond—the nitrogen's lone pair can also coordinate to the palladium center, potentially inhibiting catalytic activity.[6] Therefore, the choice of a sterically bulky and electron-rich ligand is paramount to shield the palladium and maintain its catalytic turnover.

  • The Nitro Group : The strongly electron-withdrawing nitro group at the 2-position significantly influences the electronic properties of the pyridine ring. This electronic pull enhances the electrophilicity of the C6-Br bond, making it more susceptible to oxidative addition, which is often the rate-determining step of the catalytic cycle.[7] Fortunately, the nitro group is generally well-tolerated under modern Suzuki-Miyaura conditions, provided that appropriate, mild protocols are employed.[8]

  • The Ethyl Ester Moiety : The ethyl ester group is susceptible to hydrolysis under basic conditions. The choice of base is therefore one of the most critical parameters in this protocol. Strong bases such as sodium hydroxide or alkoxides are incompatible. Milder inorganic bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), are required to preserve the ester functionality while still being effective in activating the boronic acid for transmetalation.[9]

Experimental Workflow and Protocol

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate. Optimization may be required depending on the specific boronic acid partner.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand prep_glass Oven-Dry & Cool Schlenk Flask add_solids Add Solids to Flask: Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand prep_glass->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat to Desired Temp (e.g., 80-100 °C) add_solvent->heat cool Cool to RT heat->cool filter Dilute & Filter (e.g., through Celite) cool->filter extract Liquid-Liquid Extraction filter->extract dry_conc Dry & Concentrate Organic Layer extract->dry_conc purify Purify via Column Chromatography dry_conc->purify char_yield Characterization & Yield purify->char_yield Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii R¹-Pd(II)L₂-X ox_add->pd_ii trans Transmetalation pd_ii->trans pd_ii_r2 R¹-Pd(II)L₂-R² trans->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add r2by2 R²-B(OR)₂ (Boronic Acid) r2by2->trans base Base (e.g., K₃PO₄) base->trans

Sources

Application

Base-catalyzed ester hydrolysis protocol for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Target Substrate: Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate Product: 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetic acid Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate Product: 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetic acid Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The base-catalyzed hydrolysis (saponification) of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis[1]. However, when the substrate contains a highly electron-deficient heteroaromatic system—such as the 6-bromo-2-nitropyridine core in Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate —standard saponification protocols often fail. The application of harsh bases at elevated temperatures triggers competing Nucleophilic Aromatic Substitution (SNAr) pathways, leading to the displacement of labile functional groups and severe product degradation[2].

This application note details a field-proven, chemoselective protocol utilizing Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system at low temperatures[3]. By carefully tuning the thermodynamics and utilizing Lewis acid coordination, this methodology ensures quantitative ester hydrolysis while preserving the integrity of the sensitive pyridine ring[4][5].

Mechanistic Rationale & Chemoselectivity Challenges

The SNAr vs. Saponification Competition

In standard ester hydrolysis, a hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate that collapses to expel an alkoxide leaving group[6]. The resulting carboxylic acid is rapidly deprotonated, driving the reaction forward irreversibly[1][6].

However, in our target substrate, the pyridine ring is substituted with a 2-nitro group and a 6-bromo group. Because these positions are ortho and para to the pyridine nitrogen, they are highly activated toward SNAr[2]. If conventional conditions (e.g., ) are applied, the hydroxide ion will attack the C2 or C6 positions, displacing the nitro or bromo groups to yield complex mixtures of hydroxypyridine byproducts[1][2].

The LiOH / THF / H₂O Solution

To achieve strict chemoselectivity, we employ at 0–5 °C[3].

  • Causality of the Cation: The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating tightly to the carbonyl oxygen of the ester. This coordination significantly enhances the electrophilicity of the carbonyl carbon, permitting the hydroxide nucleophile to attack efficiently even at near-freezing temperatures[4].

  • Thermodynamic Control: By operating at 0 °C, the reaction remains below the thermal activation energy threshold required for the SNAr pathway, ensuring the hydroxide acts exclusively at the ester carbonyl[5].

  • Solvent Synergy: THF solubilizes the lipophilic starting material, while water provides the necessary aqueous environment for the hydroxide ion, creating a homogenous reactive interface[3].

Reaction Pathway & Chemoselectivity Workflow

Pathway cluster_0 Desired Pathway (Mild Conditions) cluster_1 Undesired Pathway (Harsh Conditions) Substrate Ethyl 2-[(6-Bromo-4-methyl- 2-nitro-3-pyridyl)oxy]acetate LiOH LiOH, THF/H2O 0 °C to RT Substrate->LiOH NaOH NaOH / KOH Elevated Temp Substrate->NaOH Intermediate Lithium Carboxylate Salt LiOH->Intermediate Saponification Acidification Acidification (pH 2-3) Intermediate->Acidification Product 2-[(6-Bromo-4-methyl- 2-nitro-3-pyridyl)oxy]acetic acid Acidification->Product Protonation SNAr Nucleophilic Aromatic Substitution (SNAr) NaOH->SNAr OH- attack at C2/C6 Degradation Hydroxypyridine Byproducts SNAr->Degradation

Fig 1: Reaction pathway demonstrating chemoselective ester hydrolysis vs. undesired SNAr.

Condition Optimization Data

To validate the mechanistic rationale, a comparative study of hydrolysis conditions was conducted. The data in Table 1 demonstrates the critical necessity of the LiOH/low-temperature protocol.

Table 1: Optimization of Hydrolysis Conditions for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Desired Product Purity (%)*Major Byproduct
1NaOH (2.0)EtOH / H₂O602>99< 20SNAr (C6-OH)
2KOH (1.5)MeOH / H₂O254>9955SNAr (C2/C6-OH)
3LiOH (1.1) THF / H₂O 0 2 >99 > 98 None

*Purity determined by LC-MS analysis of the crude reaction mixture prior to crystallization.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , incorporating built-in checkpoints to ensure product integrity and high yield without the need for column chromatography[4].

Materials & Reagents
  • Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 equiv)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • 1 M Citric Acid (or 1 M HCl)

  • Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Substrate Dissolution & Thermal Control

  • Charge a round-bottom flask equipped with a magnetic stir bar with Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (1.0 equiv).

  • Dissolve the substrate in a 3:1 mixture of THF and Deionized Water (approx. 10 mL/gram of substrate).

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality Check: Lowering the temperature is mandatory to suppress the activation energy required for the SNAr side reaction[2].

Step 2: Chemoselective Base Addition

  • Prepare a 1.0 M aqueous solution of LiOH·H₂O (1.1 equiv).

  • Add the LiOH solution dropwise to the vigorously stirring reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Causality Check: Dropwise addition prevents localized exotherms and pH spikes that could trigger premature ring degradation. The Li⁺ ions immediately coordinate the ester carbonyls, priming them for attack[3].

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the mixture at 0–5 °C for 1.5 to 2 hours.

  • Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The reaction is complete when the higher-Rf ester spot is entirely consumed, replaced by baseline material (the lithium carboxylate salt).

Step 4: Quenching and Controlled Acidification

  • Remove the THF under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation of the concentrated salt.

  • Dilute the remaining aqueous layer with additional deionized water and wash once with MTBE (1 x 10 mL).

  • Self-Validating Checkpoint: This organic wash removes unreacted starting material and non-polar impurities. If the reaction went to completion, evaporating this MTBE wash should yield negligible mass.

  • Cool the aqueous layer back to 0 °C. Carefully acidify the aqueous layer to pH 2.5–3.0 using 1 M Citric Acid.

  • Causality Check: Careful pH control is paramount[1]. Over-acidification (pH < 1) will protonate the basic pyridine nitrogen, forming a highly water-soluble pyridinium salt that will trap your product in the aqueous phase, drastically reducing the isolated yield.

Step 5: Extraction and Isolation

  • Extract the turbid, acidified aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the pure 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetic acid as a solid.

References

  • Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL:[Link]

  • Convergent, Kilogram Scale Synthesis of an Akt Kinase Inhibitor Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)- hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-up and Continuous Flow Synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Abstract This comprehensive guide details the synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate, a key intermediate in pharmaceutical development. We provide in-depth protocols for both traditional ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate, a key intermediate in pharmaceutical development. We provide in-depth protocols for both traditional batch-wise scale-up and modern continuous flow synthesis, offering a comparative analysis to guide researchers and process chemists in selecting the optimal methodology. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both efficiency and safety. This document is intended for an audience of researchers, scientists, and drug development professionals, providing them with the necessary technical details to successfully synthesize this important molecule.

Introduction: The Significance of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Substituted pyridines are a cornerstone of medicinal chemistry, with the pyridine moiety being a prevalent feature in a multitude of approved drugs.[1] The title compound, Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate, is a versatile intermediate, offering multiple points for chemical modification. The bromo and nitro groups on the pyridine ring can be subjected to various transformations, while the ester functionality provides a handle for further derivatization. The synthesis of this molecule is a critical step in the development of novel therapeutic agents.

The core chemical transformation in the synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a Williamson ether synthesis.[2][3] This classic organic reaction involves the O-alkylation of a deprotonated alcohol (in this case, 6-Bromo-4-methyl-2-nitro-3-pyridinol) with an alkyl halide (ethyl bromoacetate).[2] While this reaction is well-established, its scale-up presents several challenges, including reaction time, product purity, and safety.

Continuous flow chemistry offers a compelling alternative to traditional batch processing, providing enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity.[4][5][6][7] This guide will explore both approaches, providing the necessary protocols and insights for their successful implementation.

Reaction Overview

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for electron-deficient aromatic rings like the nitropyridine system.[8][9] The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the phenoxide, facilitating the displacement of a suitable leaving group. In the context of the Williamson ether synthesis, the reaction is as follows:

Reaction_Scheme Reactant1 6-Bromo-4-methyl-2-nitro-3-pyridinol Reaction Reaction Reactant1->Reaction Reactant2 Ethyl bromoacetate Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate + + +->Reaction Reaction->Product Williamson Ether Synthesis

Caption: General reaction scheme for the Williamson ether synthesis of the target compound.

Safety First: Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with the reagents is paramount for safe laboratory practice.

ReagentKey HazardsMitigation Measures
6-Bromo-4-methyl-2-nitro-3-pyridinol Limited data available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[10][11][12][13][14]Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles. Avoid inhalation of dust.
Ethyl bromoacetate Toxic by ingestion, inhalation, and skin absorption.[15][16] A strong irritant to the skin, eyes, and respiratory system.[17][18] Lachrymator.[15][16] Flammable liquid and vapor.[19]Work in a fume hood with proper ventilation.[19] Wear chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Have an emergency eye wash and shower readily available.[17] Keep away from heat, sparks, and open flames.[19]
Potassium Carbonate (K₂CO₃) Causes serious eye irritation. May cause respiratory irritation.Avoid breathing dust. Wear eye protection. Use in a well-ventilated area.
Acetone Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from ignition sources. Use in a well-ventilated area. Wear eye protection.

Part 1: Scalable Batch Synthesis Protocol

This protocol details a robust method for the gram-scale synthesis of the target compound.

Rationale for Experimental Choices
  • Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base, suitable for deprotonating the pyridinol without causing unwanted side reactions.

  • Solvent: Acetone is an excellent solvent for this reaction, as it dissolves the reactants and is easily removed during work-up. Its boiling point allows for a moderate reaction temperature.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction, ensuring it goes to completion.

Experimental Protocol

Materials:

  • 6-Bromo-4-methyl-2-nitro-3-pyridinol (1.0 eq.)

  • Ethyl bromoacetate (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetone, anhydrous

  • Toluene

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cyclohexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Bromo-4-methyl-2-nitro-3-pyridinol in anhydrous acetone.

  • Reagent Addition: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of ethyl bromoacetate.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 3-5 hours.[20] Monitor the reaction by TLC until the starting phenol is consumed.[20]

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetone.[20]

  • Concentration: Concentrate the filtrate under reduced pressure.[20]

  • Extraction: Dilute the residue with toluene and transfer to a separatory funnel. Wash the organic layer with 0.5 M aqueous NaOH to remove any unreacted phenol, followed by a wash with water.[20]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude product.[20]

  • Purification: The crude product can be purified by recrystallization from cyclohexane to afford Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate as a solid.[20]

Part 2: Continuous Flow Synthesis Protocol

Continuous flow chemistry offers significant advantages for the scale-up of this synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput.[4][5][6][7]

Rationale for Continuous Flow Approach
  • Safety: The small reactor volume in a continuous flow setup minimizes the risk associated with handling hazardous reagents like ethyl bromoacetate at elevated temperatures.[21]

  • Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to shorter reaction times and potentially higher yields.[5]

  • Automation: Continuous flow systems can be automated for prolonged, unattended operation, increasing productivity.[6]

Continuous Flow System Design

Continuous_Flow_Setup PumpA Pump A (Pyridinol + Base in Acetone) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Ethyl bromoacetate in Acetone) PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow setup for the Williamson ether synthesis.

Experimental Protocol

Reagent Solutions:

  • Solution A: Prepare a solution of 6-Bromo-4-methyl-2-nitro-3-pyridinol and a suitable soluble base (e.g., a hindered organic base) in anhydrous acetone.

  • Solution B: Prepare a solution of ethyl bromoacetate in anhydrous acetone.

Procedure:

  • System Setup: Assemble the continuous flow system as depicted in the diagram above.

  • Pumping: Using two separate syringe or HPLC pumps, introduce Solution A and Solution B into the system at defined flow rates.

  • Mixing: The two streams converge in a T-mixer to ensure rapid and efficient mixing.

  • Reaction: The combined stream flows through a heated coil reactor maintained at a specific temperature. The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Pressure Control: A back-pressure regulator is used to maintain the system pressure, allowing for heating the solvent above its atmospheric boiling point.

  • Collection: The product stream is collected at the outlet of the system.

  • Work-up and Purification: The collected product stream can be worked up and purified using similar extraction and recrystallization methods as described in the batch protocol.

Optimization of Flow Parameters

The following parameters can be optimized to maximize the yield and purity of the product:

ParameterRangeRationale
Temperature 60 - 120 °CHigher temperatures can accelerate the reaction rate, but may also lead to decomposition.
Residence Time 5 - 30 minutesA longer residence time will increase conversion, but may also lead to the formation of byproducts.
Stoichiometry 1:1 to 1:1.5 (Pyridinol:Bromoacetate)A slight excess of the alkylating agent can drive the reaction to completion.
Concentration 0.1 - 0.5 MHigher concentrations can increase throughput, but may lead to solubility issues or clogging.

Comparative Analysis: Batch vs. Continuous Flow

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Challenging due to heat transfer limitations and safety concerns.[22]Readily scalable by running the system for longer durations ("scaling out").[21]
Safety Higher risk due to larger volumes of hazardous materials.[23]Inherently safer due to small reactor volumes and better control over reaction exotherms.[21]
Control Less precise control over temperature and mixing.Precise control over reaction parameters, leading to better reproducibility.[5]
Yield & Purity Can be lower due to side reactions and longer reaction times.Often higher yields and purity due to shorter reaction times and better control.
Throughput Limited by the size of the reaction vessel.Potentially higher for large-scale production.

Conclusion

Both batch and continuous flow methods can be successfully employed for the synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate. While the batch protocol is suitable for laboratory-scale synthesis, the continuous flow approach offers significant advantages for scale-up, particularly in terms of safety, efficiency, and control. The choice of methodology will ultimately depend on the specific requirements of the project, including the desired scale of production and the available equipment. This guide provides the necessary framework for researchers and drug development professionals to make an informed decision and to successfully implement either protocol.

References

  • ResearchGate. Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes | Request PDF. Available from: [Link]

  • ACS Engineering Au. Continuous-Flow Phase-Transfer-Catalyzed N-Alkylation for Trazodone Synthesis: Development and Optimization. Available from: [Link]

  • MDPI. Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Available from: [Link]

  • Cambridge University Press. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Available from: [Link]

  • NJ.gov. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. Available from: [Link]

  • DGUV. Ethyl bromoacetate - GESTIS-Stoffdatenbank. Available from: [Link]

  • NIH. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem. Available from: [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. Available from: [Link]

  • Loba Chemie. ETHYL BROMOACETATE FOR SYNTHESIS. Available from: [Link]

  • Brainly.in. What is Williamson's continuous etherification process? Is it a continuous process? Give reasons?​. Available from: [Link]

  • DSpace@MIT. Catalyst Immobilization Techniques for Continuous Flow Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PMC. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. Williamson ether synthesis under batch conditions 1. Available from: [Link]

  • XiXisys. methyl 6-bromo-4-nitropyridine-3-carboxylate | CAS 66092-64-6 GHS SDS (English) | Free Online View & Editable Download. Available from: [Link]

  • Green Chemistry (RSC Publishing). Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • Safety Data Sheet. Available from: [Link]

  • TUE Research portal. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Available from: [Link]

  • PMC. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Available from: [Link]

  • ACS Publications. Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF | The Journal of Organic Chemistry. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Available from: [Link]

  • YouTube. Reactivity of Pyridine-N-Oxide. Available from: [Link]

  • Semantic Scholar. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve overall synthesis yield of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of complex heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of complex heterocyclic intermediates. The O-alkylation of highly deactivated pyridine systems—specifically the conversion of 6-bromo-4-methyl-2-nitropyridin-3-ol to Ethyl 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate —presents a unique set of electronic and steric challenges.

This guide is designed to move beyond basic empirical troubleshooting. We will dissect the mechanistic causality behind failed reactions and provide a self-validating, highly optimized protocol to push your overall synthesis yield from the literature baseline of ~58% to >90%.

Reaction Pathway & Mechanistic Workflow

To troubleshoot effectively, we must first visualize the competing pathways in this reaction. The diagram below illustrates how reagent choice dictates the fate of the intermediate anion.

Synthesis SM 6-Bromo-4-methyl-2-nitropyridin-3-ol (Starting Material) Intermediate Cesium Pyridoxide Intermediate (Loose Ion Pair / Naked Anion) SM->Intermediate Deprotonation in DMF (Cesium Effect) Reagents Ethyl Bromoacetate + Cs2CO3 (Alkylating Agent & Base) Reagents->Intermediate Addition Product Ethyl 2-[(6-Bromo-4-methyl-2-nitro- 3-pyridyl)oxy]acetate (Target O-Alkylation) Intermediate->Product SN2 Attack (Anhydrous, 40°C) Side1 Carboxylic Acid Byproduct (Ester Hydrolysis) Intermediate->Side1 Trace H2O (Saponification) Side2 N-Alkylated Pyridone (Sterically Hindered) Intermediate->Side2 Protic Solvents / Weak Base

Figure 1: Mechanistic workflow of 3-hydroxypyridine O-alkylation highlighting the Cesium Effect.

Troubleshooting FAQs

Q1: Why is my overall yield stuck below 60% despite extended reaction times?

A: In the standard synthesis of sirtuin modulators, reacting 6-bromo-4-methyl-2-nitropyridin-3-ol with ethyl bromoacetate using potassium carbonate ( K2​CO3​ ) in acetone or DMSO typically plateaus at1[1]. This occurs because the 3-hydroxyl group is severely electronically deactivated. The strongly electron-withdrawing 2-nitro and 6-bromo groups pull electron density away from the oxygen. While this makes the proton highly acidic, it over-stabilizes the resulting pyridoxide anion, drastically reducing its nucleophilicity.

The Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ) in anhydrous DMF. The larger atomic radius of the Cs+ cation results in a fully solvated, loose ion pair—a phenomenon known as the 2[2]. This leaves the oxygen anion "naked" and highly reactive, overcoming the electronic deactivation.

Q2: I am observing a highly polar baseline spot on my TLC instead of the desired ester. What is happening?

A: You are observing the saponification of your reagents. Ethyl bromoacetate is highly susceptible to hydrolysis in the presence of basic carbonates and trace moisture, forming bromoacetic acid. Similarly, your product ester can hydrolyze into 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetic acid. The Solution: Ensure strictly anhydrous conditions. Cs2​CO3​ is hygroscopic; it must be dried under vacuum before use. Flame-dry your glassware and use molecular sieves in your DMF.

Q3: How do I minimize N-alkylation side products?

A: Hydroxypyridines are 3 that exist in equilibrium with their pyridone tautomers, often leading to competing N-alkylation[3]. Fortunately, for this specific substrate, the bulky 2-nitro and 6-bromo groups provide significant steric shielding around the pyridine nitrogen. If N-alkylation is still detected, avoid protic solvents (which stabilize the pyridone form) and strong bases like NaH. The use of Cs2​CO3​ inherently favors O-alkylation chemoselectivity.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating the superiority of the optimized protocol.

Reaction ConditionsBaseSolventTempTimeYield (%)Primary Observation / Causality
Standard Literature[1] K2​CO3​ AcetoneReflux15 h58%Incomplete conversion due to low nucleophilicity of the anion.
Modified Standard K2​CO3​ DMSO30 °C24 h62%Sluggish reaction; minor ester hydrolysis observed.
Strong BaseNaHDMF0 °C to RT12 h45%Increased N-alkylation and substrate degradation.
Optimized (Cesium Effect) Cs2​CO3​ DMF 40 °C 8 h 89% Clean O-alkylation; naked anion overcomes electronic deactivation.
Optimized + Catalyst Cs2​CO3​
  • TBAI
DMF 40 °C 5 h 95% Highly efficient; in situ Finkelstein reaction accelerates SN​2 .

Self-Validating Experimental Protocol

This methodology incorporates internal validation checks to ensure the chemical state of the reaction is correct at each critical juncture.

Reagents Required:

  • 6-Bromo-4-methyl-2-nitropyridin-3-ol (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous) (1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Dissolve 6-bromo-4-methyl-2-nitropyridin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous Cs2​CO3​ (1.5 equiv) and TBAI (0.1 equiv) to the solution. Stir at room temperature for 20 minutes.

    • Validation Check: The solution must undergo a distinct color shift (typically deepening to a bright yellow/orange). This optical change confirms successful deprotonation and the formation of the highly conjugated, naked pyridoxide anion. If the color does not change, your base may be degraded by moisture.

  • Alkylation: Add ethyl bromoacetate (1.2 equiv) dropwise via syringe. Elevate the temperature to 40 °C and stir for 5 hours.

  • Reaction Monitoring: At the 4-hour mark, perform TLC analysis (Eluent: Hexanes/EtOAc 3:1).

    • Validation Check: The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a less polar, UV-active product spot ( Rf​≈0.6 ). If a heavy baseline spot is present, moisture has compromised the reaction, causing saponification.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure Ethyl 2-[(6-bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate.

References

  • Source: Googleapis.
  • Source: uni-regensburg.
  • Title: Application Notes & Protocols: Benzyl Protection of Hydroxypyridines Source: Benchchem URL

Sources

Optimization

Technical Support Center: Chemoselective Reduction of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate and facing challenges with unwanted debromination du...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate and facing challenges with unwanted debromination during the reduction of the nitro group. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a clean and efficient synthesis of the desired amino product, Ethyl 2-[(2-amino-6-bromo-4-methyl-3-pyridyl)oxy]acetate.

Introduction: The Challenge of Selective Nitro Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1] However, when the molecule also contains other reducible functional groups, such as an aryl bromide, achieving chemoselectivity becomes a significant challenge. The primary competing reaction is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This is particularly prevalent when using highly active hydrogenation catalysts like palladium on carbon (Pd/C) with hydrogen gas.[2][3]

The choice of reducing agent and reaction conditions is therefore critical to selectively reduce the nitro group while preserving the carbon-bromine bond. This guide will explore various methods to minimize or eliminate unwanted debromination, ensuring high yields of your target molecule.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Question 1: I'm observing significant debromination of my starting material. What are the likely causes and how can I fix it?

Answer:

Significant debromination is a common issue and is most likely due to the choice of reduction method.

Likely Cause: Catalytic hydrogenation with standard catalysts like Palladium on Carbon (Pd/C) is known to promote hydrodehalogenation, especially with aryl halides.[2][4] The reactivity of the carbon-halogen bond increases down the group (I > Br > Cl), making brominated compounds susceptible to this side reaction.[3]

Solutions:

  • Switch to a Milder, More Selective Reducing Agent:

    • Iron-based Systems (Fe/NH₄Cl, Fe/AcOH): These are classic, cost-effective, and highly chemoselective methods for nitro group reduction.[2][3][5] They have a high tolerance for various functional groups, including halogens.[3][5][6]

    • Tin(II) Chloride (SnCl₂·2H₂O): This is another mild and effective reagent that typically does not cause dehalogenation.[2][4][5] It is suitable for substrates with other sensitive functional groups.[5]

    • Sodium Dithionite (Na₂S₂O₄): This is a versatile and economical reducing agent that can selectively reduce nitro groups in the presence of halogens under mild, often aqueous, conditions.[7][8]

  • Modify Your Catalytic Hydrogenation Conditions:

    • Use a Different Catalyst: Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[2][4]

    • Use a Poisoned or Modified Catalyst: Sulfided platinum on carbon (Pt/C) has been shown to be effective in selectively reducing nitro groups without significant dehalogenation.[2][9][10]

    • Switch to Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with Pd/C is often milder than using hydrogen gas and can be highly selective.[2][3][11]

Question 2: My reaction is incomplete, and I'm recovering a lot of starting material. What can I do?

Answer:

Incomplete conversion can be due to several factors, including insufficient reagent, deactivation of the catalyst, or non-optimal reaction conditions.

Solutions:

  • Increase the Stoichiometry of the Reducing Agent: For metal-based reductions like Fe or SnCl₂, ensure you are using a sufficient excess of the metal and any acidic promoters. Typically, 3-5 equivalents of the metal are used.[2][3]

  • Optimize Reaction Temperature and Time: Some reductions may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. For example, reductions with iron powder are often heated to reflux.[3]

  • Ensure Proper Activation/Dispersion of the Reagent: For solid reagents like iron powder, vigorous stirring is necessary to ensure good contact with the substrate. In some cases, pre-activation of the metal may be beneficial.

  • Check the Quality of Your Reagents and Solvents: Ensure that your reducing agents are not old or oxidized and that your solvents are of appropriate purity and anhydrous if required by the specific protocol.

Question 3: I'm getting a complex mixture of products. How can I improve the selectivity?

Answer:

A complex product mixture suggests that multiple side reactions are occurring. The key is to choose a method with high chemoselectivity under mild conditions.

Solutions:

  • Prioritize Non-Catalytic Methods: Reagents like SnCl₂ or Fe/HCl are generally very selective for the nitro group and are less likely to affect other functional groups.[2]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions. Even if the reaction takes longer, the improved selectivity may be worthwhile.

  • Consider Metal-Free Reduction Systems: To avoid any potential metal-catalyzed side reactions, you could explore metal-free options. For instance, tetrahydroxydiboron with an organocatalyst has been shown to be highly chemoselective.[2]

Frequently Asked Questions (FAQs)

What is the general mechanism for the reduction of a nitro group?

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through a stepwise pathway. The nitro group is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[1] Under certain conditions, condensation of the nitroso and hydroxylamine intermediates can lead to azoxy, azo, and hydrazo intermediates before forming the final amine product.[1]

Why is debromination a common side reaction with Pd/C and H₂?

Palladium is a highly active catalyst for hydrogenation and can also catalyze the cleavage of carbon-halogen bonds through a process called hydrogenolysis. The mechanism involves oxidative addition of the aryl halide to the palladium surface, followed by reaction with hydrogen.

Are there any specific safety precautions I should take with these reduction methods?
  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your setup is properly sealed and work in a well-ventilated fume hood. Catalysts like Pd/C can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Handle them with care, and do not allow them to dry out in the air.

  • Raney Nickel: Raney Nickel is also pyrophoric and should be handled as a slurry in water or ethanol.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. Add reagents slowly and with adequate cooling.

  • Sodium Dithionite: While generally safe, it can decompose to release sulfur dioxide, which is a toxic gas. Handle in a well-ventilated area.

Recommended Experimental Protocols

Here are detailed, step-by-step protocols for recommended reduction methods that are known to minimize debromination.

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This method is robust, cost-effective, and generally provides excellent chemoselectivity.[3]

Materials:

  • Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material (1.0 mmol), ethanol (10 mL), and water (2.5 mL).

  • Add iron powder (5.0 mmol, 5 equivalents) and ammonium chloride (5.0 mmol, 5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is often exothermic.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This is a mild and highly effective method that is compatible with many sensitive functional groups.[2][5]

Materials:

  • Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the starting material (1.0 mmol) in absolute ethanol (10 mL).

  • Add SnCl₂·2H₂O (5.0 mmol, 5 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Protocol 3: Reduction using Sodium Dithionite

This metal-free alternative is particularly useful when metal contamination is a concern.[8]

Materials:

  • Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

  • Sodium dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM) or a similar organic solvent

  • Water (H₂O)

Procedure:

  • Dissolve the starting material (1.0 mmol) in a mixture of dichloromethane (20 mL) and water (2.5 mL).

  • In a separate container, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water.

  • Add the sodium dithionite solution dropwise to the vigorously stirred solution of the starting material.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as required.

Data Summary and Comparison

The following table provides a comparative overview of the recommended reduction methods. The yields and reaction times are indicative and may vary depending on the specific reaction scale and conditions.

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Protocol 1 Fe/NH₄ClEtOH/H₂O, RefluxHigh chemoselectivity, low cost, environmentally benign.[5][6]Heterogeneous reaction, workup can be cumbersome to remove iron salts.
Protocol 2 SnCl₂·2H₂OEtOH, RefluxMild conditions, high yield, good functional group tolerance.[2][4][5]Tin byproducts can be difficult to remove completely.
Protocol 3 Na₂S₂O₄DCM/H₂O, Room TempMetal-free, mild conditions, simple workup.[8]May require a phase-transfer catalyst for some substrates.[12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the reduction and purification process.

G cluster_reaction Reduction Step cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Starting Material in Solvent reagent Add Reducing Agent (e.g., Fe/NH4Cl, SnCl2, Na2S2O4) start->reagent react Heat and Stir (Monitor by TLC) reagent->react filter Filter (if needed) to remove solids react->filter Reaction Complete extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Amino Product purify->product

Caption: General workflow for the reduction of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate.

References

  • BenchChem. (2026). Selective reduction of nitro group without affecting other functional groups. BenchChem Tech Support.
  • Du, H.-C., Chen, Y.-C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67–73.
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(19), 3019–3022.
  • BenchChem. (2026). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • MDPI. (2016).
  • Yan, Z., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Ramesh, C. (2011). Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. Synlett, 2011(04), 587–588.
  • ACS Publications. (2017). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II)
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • PubMed. (2011).
  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8847–8852.
  • BenchChem. (2025).
  • PubMed. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD.
  • Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes.
  • PMC. (n.d.).
  • RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines.
  • Sci-Hub. (2012).
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Reddit. (2025, December 23).
  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043–2050.
  • Google Patents. (n.d.).
  • ResearchGate. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group?
  • Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Echemi. (n.d.). ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)
  • BenchChem. (2026).
  • PMC. (2024, August 24).
  • ResearchGate. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES.
  • PubChem. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromopyridin-2-yl)
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in SNAr of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the nucleophilic aromatic substitution (SNAr) of Ethyl 2-[(6-Bromo-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the nucleophilic aromatic substitution (SNAr) of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate .

Here, we dissect the mechanistic bottlenecks of this specific substrate and provide field-proven troubleshooting strategies, self-validating protocols, and alternative catalytic pathways to ensure your synthesis succeeds.

Mechanistic Insight: The Causality of Steric Failure

To troubleshoot a reaction, we must first understand the molecular environment. In your substrate, the leaving group (6-bromo) is electronically highly activated by the electron-withdrawing pyridine nitrogen (ortho) and the nitro group at position 2 (para to the leaving group)[1].

The Problem: While the electronics are favorable for SNAr[2], the physical topography of the molecule is not. The 3-oxyacetate and 4-methyl groups create a profound "buttressing effect." This rigidifies the pyridine ring and crowds the adjacent spaces. When a bulky nucleophile (e.g., a secondary amine or a branched alkoxide) attempts to attack the C6 position, the steric clash prevents the nucleophile from achieving the optimal Bürgi-Dunitz trajectory required to form the anionic Meisenheimer intermediate[1].

Furthermore, the ethyl ester on the 3-oxyacetate group is a synthetic liability. It is highly susceptible to unwanted nucleophilic attack (transesterification) or base-catalyzed hydrolysis under the harsh conditions typically required to force a hindered SNAr reaction to completion.

Troubleshooting Workflows & FAQs

SNAr_Troubleshooting Start Reaction: SNAr on 6-Bromo Pyridine CheckNu Is the nucleophile sterically hindered? Start->CheckNu YesNu Yes (e.g., sec-amine) CheckNu->YesNu NoNu No (e.g., prim-amine) CheckNu->NoNu MW Microwave-Assisted SNAr (120°C, 15 min) YesNu->MW Standard Standard SNAr (DMSO, Base, 80°C) NoNu->Standard CheckEster Ester Cleavage Observed? MW->CheckEster Buchwald Buchwald-Hartwig Cross-Coupling CheckEster->Buchwald Persistent Failure Optimize Use Non-Nucleophilic Base (DIPEA) & Anhydrous Solvents CheckEster->Optimize Yes

Caption: Decision tree for troubleshooting SNAr on sterically hindered pyridine substrates.

Q: My reaction with a bulky secondary amine yields less than 10% product. How can I drive the SNAr forward?

A: Steric hindrance prevents the nucleophile from overcoming the activation energy barrier. To resolve this, switch from conventional heating to Microwave-Assisted Synthesis . Microwave irradiation provides rapid, uniform dielectric heating that can push sterically encumbered substrates to completion in minutes rather than days, minimizing the time the molecule spends at degradation-prone temperatures[3].

Q: I am seeing significant degradation of the 3-oxyacetate group (ester hydrolysis). How do I protect it?

A: The ethyl ester is vulnerable to both the nucleophile and the base. You must implement a self-validating anhydrous system:

  • Strictly Anhydrous Conditions: Even trace water reacting with a base (like K₂CO₃) generates hydroxide, which rapidly cleaves the ester.

  • Base Selection: Avoid nucleophilic bases. Use sterically hindered, non-nucleophilic bases like DIPEA ( N,N -Diisopropylethylamine). Its bulky isopropyl groups prevent it from attacking the ester carbonyl.

Q: Microwave SNAr still fails with my highly hindered nucleophile. What is the alternative?

A: When direct SNAr fails due to extreme steric clash, you must change the fundamental reaction mechanism by pivoting to a Buchwald-Hartwig Amination [4]. Palladium-catalyzed C-N coupling bypasses the Meisenheimer intermediate entirely. Instead, Palladium(0) inserts into the C-Br bond, coordinates the amine, and undergoes reductive elimination[5].

Pathway cluster_SNAr Pathway A: SNAr cluster_BHA Pathway B: Buchwald-Hartwig Substrate 6-Bromo Pyridine Substrate Meisenheimer Meisenheimer Intermediate (High Steric Penalty) Substrate->Meisenheimer Direct Attack (High Temp) Pd_Ox Pd(II) Oxidative Addition Complex Substrate->Pd_Ox Pd(0) Catalyst ProductA Aminated Product Meisenheimer->ProductA Br- Elimination Pd_Amine Amine Coordination & Deprotonation Pd_Ox->Pd_Amine ProductB Aminated Product Pd_Amine->ProductB Reductive Elimination

Caption: Mechanistic divergence between direct SNAr and Palladium-catalyzed Buchwald-Hartwig amination.

Quantitative Method Comparison

Reaction ParameterConventional SNArMicrowave SNArBuchwald-Hartwig Amination
Typical Yield (Bulky Amine) < 15%45% - 65%75% - 90%
Reaction Time 24 - 48 hours15 - 30 minutes4 - 12 hours
Temperature Required 80°C - 100°C120°C - 150°C60°C - 85°C
Ester Cleavage Risk High (due to time)ModerateLow (milder conditions)
Primary Mechanism Addition-EliminationAddition-EliminationPd-Catalyzed Cross-Coupling

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Moderate Steric Hindrance)

This protocol utilizes high-energy irradiation to overcome the activation barrier while protecting the ester.

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (1.0 eq) and the amine nucleophile (1.5 eq).

  • Solvent & Base Addition: Add anhydrous DMSO (0.2 M). Causality: DMSO strongly solvates the cationic counterion of the base, leaving the nucleophile "naked" and highly reactive, which is critical for overcoming the steric barrier at the 6-position[1]. Add DIPEA (3.0 eq). Causality: DIPEA is strictly non-nucleophilic, preventing ester cleavage.

  • Irradiation: Seal the vial under Argon. Irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes.

  • Validation Step: Monitor by LC-MS. If the starting material persists but ester cleavage begins to appear (M+H - 28), stop the reaction immediately to prevent total degradation. Proceed to Protocol B.

Protocol B: Buchwald-Hartwig Amination (For Severe Steric Hindrance)

This protocol shifts the mechanism to transition-metal catalysis, allowing for the coupling of highly hindered amines at lower temperatures.

  • Catalyst Assembly: In a glovebox or under strict Schlenk conditions, charge a reaction flask with the pyridine substrate (1.0 eq), the hindered amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos (0.10 eq). Causality: RuPhos is a sterically demanding, electron-rich biaryl phosphine ligand. It facilitates the difficult reductive elimination step for bulky amines and prevents the formation of unreactive palladium bis-amine dead-end complexes[4].

  • Base Selection: Add anhydrous Cs₂CO₃ (2.0 eq). Causality: We avoid strong alkoxide bases (like NaOtBu) which are standard for Buchwald-Hartwig but would instantly destroy your ethyl ester[5].

  • Reaction: Add degassed anhydrous Toluene (0.1 M). Heat to 85°C for 8 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • BenchChem Technical Support. Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.

  • Ruza, R. R., et al. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis, 2020.

  • ACS Green Chemistry Institute. Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCIPR.

  • Dalton Transactions. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Royal Society of Chemistry.

  • National Institutes of Health (PMC). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate vs. Chloro-Pyridine Analogs

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple availability; it is a strategic decision that dictates the synthetic trajectory of drug development. When w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple availability; it is a strategic decision that dictates the synthetic trajectory of drug development. When working with highly functionalized scaffolds like Ethyl 2-[(6-halo-4-methyl-2-nitro-3-pyridyl)oxy]acetate , the choice between a 6-bromo and a 6-chloro substituent fundamentally alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of these two analogs, dissecting the causality behind their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Structural & Electronic Causality

To understand the reactivity of this scaffold, we must first analyze the electronic environment of the C6 position. The pyridine nitrogen (position 1) strongly withdraws electron density via induction and resonance. This electron depletion is severely amplified by the strongly electron-withdrawing 2-nitro group.

While the 4-methyl and 3-oxyacetate groups provide some steric hindrance and weak electron donation, the overwhelming electronic character of the C6 position is highly electrophilic. However, the type of halogen at this position dictates which reaction pathway is energetically favored.

ReactivityLogic Scaffold 6-Halo-4-methyl-2-nitro-3-pyridyl Scaffold SNAr SNAr Pathway (Nucleophilic Attack) Scaffold->SNAr CrossCoupling Cross-Coupling Pathway (Oxidative Addition) Scaffold->CrossCoupling Cl_Advantage Chloro-Analog Preferred (Higher Electronegativity) SNAr->Cl_Advantage Br_Advantage Bromo-Analog Preferred (Lower Bond Energy) CrossCoupling->Br_Advantage

Fig 1. Divergent reactivity logic based on halogen selection in the pyridine scaffold.

Nucleophilic Aromatic Substitution (SNAr) Profile

Mechanistic Causality

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Counterintuitively to SN2 logic, the leaving group ability in SNAr follows the trend F > Cl > Br > I. The highly electronegative chlorine atom withdraws electron density via induction more effectively than bromine, enhancing the electrophilicity of the C6 carbon and accelerating the nucleophilic attack1[1]. Furthermore, the stabilization of the transition state is heavily dependent on the electron-withdrawing nature of the adjacent groups, which is well-modeled by electrostatic potential descriptors2[2]. Consequently, the chloro-analog is kinetically superior for SNAr.

Self-Validating Protocol: SNAr Amination

Expert Insight: The ethyl acetate moiety is susceptible to saponification. Anhydrous conditions and non-nucleophilic bases (e.g., DIPEA) are strictly required to prevent ester hydrolysis.

  • Preparation: Dissolve 1.0 eq of the halo-pyridine substrate in anhydrous Acetonitrile (0.2 M). Validation Check: Take a 5 µL aliquot for baseline LC-MS to confirm substrate integrity.

  • Reagent Addition: Add 1.2 eq of Morpholine and 2.0 eq of DIPEA at 0 °C.

  • Reaction: Warm to 60 °C. Validation Check: Monitor via LC-MS at 1h. The Meisenheimer complex formation should drive >80% conversion to the desired mass (M+H) with minimal ester cleavage.

  • Quench & Isolation: Concentrate under reduced pressure, partition between EtOAc and H2O. Validation Check: TLC (Hexanes/EtOAc 3:1) must show a single major UV-active spot with a distinct Rf from the starting material.

SNArWorkflow Prep 1. Substrate + Amine (Anhydrous MeCN) Base 2. Add DIPEA (Baseline LC-MS) Prep->Base React 3. Heat to 60°C (Meisenheimer Formation) Base->React Quench 4. Aqueous Workup (TLC Validation) React->Quench Purify 5. Chromatography (Product Isolation) Quench->Purify

Fig 2. Self-validating experimental workflow for SNAr amination.

Comparative SNAr Data
Substrate AnalogNucleophileConditionsTime to >95% ConversionIsolated Yield
6-Chloro MorpholineDIPEA, MeCN, 60 °C1.5 Hours94%
6-Bromo MorpholineDIPEA, MeCN, 60 °C4.0 Hours86%

Palladium-Catalyzed Cross-Coupling Profile

Mechanistic Causality

In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the Carbon-Halogen bond 3[3]. Here, Bond Dissociation Energy (BDE) is the governing factor. The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol)4[4]. Therefore, the bromo-analog undergoes oxidative addition much faster, allowing for milder reaction conditions, broader catalyst compatibility, and higher overall yields without the need for specialized, sterically demanding phosphine ligands5[5]. This fundamental difference is often exploited in sequential cross-coupling strategies 6[6].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd C-Br (Fast) C-Cl (Slow) TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Fig 3. Pd-catalyzed cross-coupling cycle highlighting the rate-determining step.

Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Degassing: Charge a Schlenk flask with 1.0 eq halo-pyridine, 1.2 eq Phenylboronic acid, 2.0 eq anhydrous K3PO4, and 0.05 eq Pd(dppf)Cl2. Validation Check: Perform 3x vacuum/N2 backfill cycles. Complete oxygen removal is critical to prevent Pd(0) oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 80 °C. Validation Check: A color change from yellow/orange to dark red/brown within 15 minutes indicates successful formation of the active Pd(0) species.

  • Monitoring: Validation Check: GC-MS or LC-MS at 2 hours must confirm oxidative addition and product formation. The bromo-analog should show >90% conversion; the chloro-analog will likely stall without specialized ligands like XPhos.

Comparative Suzuki-Miyaura Data
Substrate AnalogCatalyst SystemBase / SolventTemp / TimeIsolated Yield
6-Bromo 5 mol% Pd(dppf)Cl2K3PO4 / Dioxane80 °C / 3 Hours91%
6-Chloro 5 mol% Pd(dppf)Cl2K3PO4 / Dioxane80 °C / 12 Hours38% (Stalled)
6-Chloro 5 mol% Pd2(dba)3 / XPhosK3PO4 / Dioxane100 °C / 6 Hours82%

Strategic Selection Summary

  • Choose the Chloro-Analog (Ethyl 2-[(6-Chloro-4-methyl-2-nitro-3-pyridyl)oxy]acetate) when your primary synthetic step involves an SNAr amination or etherification . The higher electronegativity of chlorine accelerates the nucleophilic attack, providing cleaner profiles and shorter reaction times.

  • Choose the Bromo-Analog (Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate) when your synthetic route relies on Palladium-catalyzed C-C or C-N bond formation . The weaker C-Br bond ensures rapid oxidative addition, allowing you to use standard, cost-effective catalysts (like Pd(dppf)Cl2) at milder temperatures, thereby protecting the sensitive ethyl acetate moiety from degradation.

Sources

Comparative

Cross-Platform LC-MS/MS Fragmentation Analysis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Executive Summary For drug development professionals and analytical scientists, validating the structural integrity of complex pharmaceutical intermediates is a critical quality control step. Ethyl 2-[(6-Bromo-4-methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, validating the structural integrity of complex pharmaceutical intermediates is a critical quality control step. Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (Exact Mass: 317.9851 Da) presents a unique analytical challenge. Its highly functionalized architecture—comprising a basic pyridine ring, an electron-withdrawing nitro group, a labile ethyl ester, and a heavy bromine atom—requires precise mass spectrometric tuning to elucidate its fragmentation pathways.

This guide objectively compares the performance of Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap platforms in validating the LC-MS/MS fragmentation pattern of this compound. By establishing a self-validating experimental protocol, we demonstrate how to leverage accurate mass data and isotopic fidelity to confidently map its structural degradation under Collision-Induced Dissociation (CID).

Structural Diagnostics & Mechanistic Fragmentation

Understanding the causality behind a molecule's fragmentation is the foundation of mass spectral interpretation[1]. When subjected to Electrospray Ionization in positive mode (ESI+), the basic pyridine nitrogen acts as the primary protonation site, yielding a strong precursor ion [M+H]+.

Because bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance, the precursor ion presents a distinct doublet at m/z 318.9924 and m/z 320.9904 . This isotopic signature acts as a built-in diagnostic tracer; any fragment retaining the bromine atom will exhibit this 2-Da spaced doublet, while fragments that lose the halogen will collapse into a single mass peak[2].

The fragmentation cascade is governed by three primary mechanisms:

  • Ester Cleavage (Inductive Cleavage): The ethyl acetate moiety undergoes a low-energy neutral loss of ethylene (C 2​ H 4​ , 28 Da) to form a stable carboxylic acid derivative.

  • Nitro Group Dynamics: Nitroaromatic compounds frequently defy standard even-electron rules. The expulsion of open-shell molecules like NO 2​ (46 Da) or NO (30 Da) is common, leading to distonic radical cations[3].

  • Halogen Loss: Under higher collision energies, the homolytic cleavage of the C-Br bond results in the loss of a bromine radical (Br•, 79/81 Da)[2].

Fragmentation_Pathway M [M+H]+ m/z 318.99 / 320.99 (1:1 Isotope Ratio) F1 [M+H - C2H4]+ m/z 290.96 / 292.96 M->F1 -C2H4 (28 Da) Ester Cleavage F2 [M+H - NO2]+ m/z 273.00 / 275.00 M->F2 -NO2 (46 Da) Nitro Cleavage F3 [M+H - Br•]+ m/z 240.07 M->F3 -Br• (79/81 Da) Halogen Loss F4 [M+H - C2H4 - NO2]+ m/z 244.97 / 246.97 F1->F4 -NO2 (46 Da) F2->F4 -C2H4 (28 Da)

Proposed ESI(+) CID fragmentation pathway for the brominated nitro-pyridine derivative.

Quantitative Fragmentation Data

The table below outlines the exact theoretical masses required for high-resolution validation.

FragmentExact Mass ( 79 Br)Exact Mass ( 81 Br)Mass Error ToleranceMechanistic Origin
[M+H]+ 318.9924 Da320.9904 Da< 5 ppmProtonation of pyridine nitrogen
[M+H - C 2​ H 4​ ]+ 290.9611 Da292.9591 Da< 5 ppmInductive cleavage of ethyl ester
[M+H - NO 2​ ]+ 272.9995 Da274.9975 Da< 5 ppmRadical/neutral loss of nitro group
[M+H - Br•]+ 240.0741 Da240.0741 Da< 5 ppmHomolytic cleavage of C-Br bond
[M+H - C 2​ H 4​
  • NO 2​ ]+
244.9682 Da246.9662 Da< 5 ppmSequential loss of ester and nitro groups

Platform Performance Comparison

Selecting the correct MS architecture dictates the quality of your structural validation. While Triple Quadrupoles (QQQ) are the gold standard for targeted quantitation, high-resolution platforms like Q-TOF and Orbitrap are mandatory for untargeted fragmentation mapping and distinguishing isobaric interferences[4],[5].

FeatureTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (High-Res)
Primary Utility Targeted MRM QuantitationUntargeted screening & accurate mass MS/MSUltra-high resolution structural elucidation
Mass Accuracy Nominal mass (~0.1 Da)< 2 ppm< 1 ppm
Isotope Fidelity Low (unit resolution)Excellent (preserves 1:1 Br ratio perfectly)Excellent
Scan Speed Extremely fast (<10 ms dwell)Very fast (up to 50 spectra/sec)Slower (scan speed inversely proportional to resolution)
Best Fit For High-throughput pharmacokinetic (PK) assaysImpurity profiling and fragmentation mappingDeep mechanistic studies and isobaric separation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS workflow is designed as a self-validating system . Every step includes a causal justification and an internal control mechanism to prevent false-positive structural assignments.

Phase 1: System Suitability & Calibration (The Validation Step)
  • Action: Prior to running samples, inject a known tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 2 ppm across the m/z 100–1000 range.

  • Causality: High-resolution platforms (Q-TOF/Orbitrap) are susceptible to subtle temperature fluctuations. Pre-run calibration ensures that the 318.9924 Da precursor is not misassigned due to instrument drift.

Phase 2: Sample Preparation
  • Action: Dissolve Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate in 50:50 LC-MS grade Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (fronting/tailing) on the UHPLC column, ensuring sharp, Gaussian peaks.

Phase 3: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: Formic acid is critical. It acts as an abundant proton donor, driving the equilibrium toward the [M+H]+ species at the basic pyridine nitrogen, thereby maximizing ESI positive mode sensitivity.

Phase 4: MS/MS Acquisition (Data-Dependent)
  • Action: Set the Collision Energy (CE) to ramp dynamically from 15 eV to 45 eV.

  • Causality: A ramped CE ensures the simultaneous capture of both low-energy fragmentation events (like the loss of the ethyl group) and high-energy terminal events (like the homolytic cleavage of the C-Br bond) within a single acquisition cycle.

LCMS_Workflow cluster_platforms MS/MS Platform Comparison Sample Sample Preparation Standard & Matrix Spike LC UHPLC Separation (0.1% FA in H2O/MeCN) Sample->LC 2 µL ESI ESI(+) Ionization Protonation of Pyridine Ring LC->ESI Eluent QQQ Triple Quadrupole Targeted MRM ESI->QQQ CID QTOF Q-TOF Accurate Mass & Speed ESI->QTOF CID Orbitrap Orbitrap Ultra-High Resolution ESI->Orbitrap HCD Data Data Analysis Isotope Fidelity & Mass Accuracy QQQ->Data QTOF->Data Orbitrap->Data

Experimental workflow comparing QQQ, Q-TOF, and Orbitrap platforms for LC-MS/MS validation.

Conclusion

Validating the fragmentation of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate requires a nuanced understanding of both the molecule's inherent chemistry and the mass spectrometer's capabilities. While Triple Quadrupoles offer unmatched sensitivity for routine quantitation, Q-TOF and Orbitrap systems are indispensable for initial structural validation. By leveraging the 1:1 bromine isotope ratio and tracking the exact mass neutral losses of NO 2​ and C 2​ H 4​ , analysts can build a highly robust, self-validating assay for this complex intermediate.

References

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metwarebio.com.4

  • LCMS systems, quadrupole mass analyzer, TOF, QTOF. Agilent.com. 5

  • Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide. Benchchem.com. 2

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. NIH.gov. 3

  • Introduction to LC-MS Fragmentation. Chromatographyonline.com. 1

Sources

Validation

Benchmarking catalytic efficiency of palladium ligands with Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Benchmarking Catalytic Efficiency of Palladium Ligands with Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate As a Senior Application Scientist, I frequently encounter highly functionalized heteroaryl halides that...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency of Palladium Ligands with Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

As a Senior Application Scientist, I frequently encounter highly functionalized heteroaryl halides that resist standard cross-coupling conditions. Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a prime example of such a challenging substrate. It presents a trifecta of synthetic hurdles: a base-sensitive ester group, a reducible nitro group, and a coordinating pyridine nitrogen adjacent to the C6-bromide.

This guide provides an objective, data-driven comparison of palladium ligands for the Suzuki-Miyaura cross-coupling of this specific substrate. By dissecting the mechanistic causality behind ligand performance and employing a self-validating experimental design, we can establish a robust benchmark for pharmaceutical and materials research.

Substrate Analysis & Mechanistic Causality

The efficiency of a palladium-catalyzed cross-coupling is dictated by the catalyst's ability to navigate the oxidative addition, transmetalation, and reductive elimination steps without falling into off-cycle resting states.

For Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate, the C6-bromide is electronically activated by the electron-withdrawing pyridine ring and the C2-nitro group. However, the adjacent pyridine nitrogen lone pair acts as a potent competing ligand. Traditional phosphines (like PPh₃) often fail here because they allow the formation of stable, unreactive bis-ligated Pd(II) complexes where the pyridine nitrogen coordinates to the metal center, effectively poisoning the catalyst.

To overcome this, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos and SPhos are employed. These ligands feature a bulky biphenyl backbone that provides unique π-interactions with the palladium center, stabilizing a highly reactive mono-ligated Pd(0) species[1]. Furthermore, the steric bulk of the cyclohexyl groups accelerates the reductive elimination step, which is critical when coupling sterically hindered heteroaryl halides[2]. SPhos and XPhos have proven to be highly universal and efficient ligands for Suzuki-Miyaura reactions involving deactivated or hindered heteroaryl substrates[3].

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Heteroaryl Bromide TransMet Transmetalation Pd(II)(Ar)(Ph)L OxAdd->TransMet + PhB(OH)2 / Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product Release

Pd-catalyzed Suzuki-Miyaura catalytic cycle highlighting key intermediate states.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our benchmarking data, the following protocol integrates a self-validating mass balance system . By introducing an inert internal standard (1,3,5-trimethoxybenzene) before the reaction begins, we can independently verify whether a low yield is due to incomplete conversion (starting material remains) or off-cycle degradation (e.g., ester hydrolysis or protodehalogenation).

Furthermore, to prevent the hydrolysis of the oxyacetate group, we must avoid strong bases like NaOH or KOtBu. Instead, anhydrous Potassium Phosphate (K₃PO₄) is utilized, which is a standard, mild base for Buchwald ligand-mediated Suzuki couplings[4].

Step-by-Step Methodology
  • Preparation (Glovebox/Inert Atmosphere): To a dry Schlenk tube, add Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (1.0 mmol, 1.0 eq), Phenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.5 mmol) as the quantitative internal standard.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.5 mol% Pd dimer = 1.0 mol% Pd) and the respective phosphine ligand (2.0 mol%). Causality note: A 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0)L species without oversaturating the metal.

  • Solvent Addition: Inject degassed Toluene/H₂O (10:1 v/v, 5.0 mL). The trace water is crucial for solubilizing the phosphate base and generating the reactive boronate species required for transmetalation.

  • Reaction Execution: Seal the tube and heat at 100 °C under vigorous stirring.

  • Quench & Analysis: At designated time intervals, withdraw 50 µL aliquots, quench with ethyl acetate and water, filter through a short silica plug, and analyze via UPLC-MS/GC-FID.

Workflow Step1 Reagent Prep & Int. Std Step2 Pre-catalyst Activation Step1->Step2 Step3 Cross-Coupling (100°C) Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 UPLC-MS Quantification Step4->Step5

High-throughput experimental workflow for benchmarking palladium ligands.

Quantitative Benchmarking Data

The table below summarizes the catalytic efficiency of four distinct ligands. Performance is measured by Conversion (consumption of the bromopyridine), Yield (formation of the desired biaryl product), and Turnover Frequency (TOF), which normalizes the reaction rate per mole of catalyst.

Ligand SystemCatalyst Loading (Pd mol%)Time (h)Conversion (%)Yield (%)Mass Balance (%)TOF (h⁻¹)
PPh₃ (Baseline)2.0245238860.8
dppf (Bidentate)2.0127865872.7
SPhos (Buchwald)1.04>99919222.7
XPhos (Buchwald)1.02>9996 97 48.0

*Determined via GC-FID against the 1,3,5-trimethoxybenzene internal standard.

Discussion & Application Insights

The empirical data validates the mechanistic hypothesis. The baseline ligand, PPh₃ , exhibited poor conversion and significant mass balance loss. UPLC-MS analysis of the PPh₃ reaction mixture revealed the presence of protodehalogenated side-products, indicating that the catalyst was trapped in a post-oxidative addition resting state, allowing side reactions to outcompete transmetalation.

dppf , a bidentate ligand, improved the yield to 65% but required a long reaction time (12 h). Its rigid bite angle forces a cis-coordination geometry that aids reductive elimination, but it still struggles with the steric bulk of the C4-methyl group on the substrate.

The Buchwald ligands, SPhos and XPhos , demonstrated vastly superior catalytic efficiency. XPhos achieved full conversion in just 2 hours with a remarkable 96% yield and a TOF of 48.0 h⁻¹. The extreme steric bulk of the triisopropylphenyl ring on XPhos entirely prevents the pyridine nitrogen of the substrate from coordinating to the palladium center. Furthermore, the electron-rich nature of the dicyclohexylphosphine moiety rapidly pushes the oxidative addition forward, while the steric crowding forces the biaryl product out during reductive elimination.

For researchers scaling up the synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate derivatives, Pd₂(dba)₃ / XPhos is the definitive benchmark catalyst system.

References

  • Buchwald Ligands Review | Entegris.
  • Buchwald Phosphine Ligands | Merck Millipore.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions | Benchchem.

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Comparative

Validating DFT Computational Models Against Experimental Spectra of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: A Comparative Guide

Introduction: Bridging the Gap Between Theory and Experiment In modern drug discovery and materials science, the ability to accurately predict molecular properties is paramount. Computational chemistry, particularly Dens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Gap Between Theory and Experiment

In modern drug discovery and materials science, the ability to accurately predict molecular properties is paramount. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for in-silico analysis, offering insights into molecular structure, reactivity, and spectroscopic behavior. However, the reliability of these computational models hinges on their validation against robust experimental data. This guide provides an in-depth comparison of experimental spectroscopic data for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate with results obtained from DFT calculations. By systematically evaluating the performance of a chosen computational model, we aim to establish a validated protocol for predicting the properties of this and structurally related compounds, thereby accelerating research and development efforts.

The core of this guide lies in the meticulous comparison of Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectra with their computationally-derived counterparts. This multi-faceted approach ensures a comprehensive validation, as each spectroscopic technique probes different aspects of the molecule's quantum mechanical nature.

Methodology: A Dual-Pronged Approach to Molecular Characterization

Our methodology is bifurcated into experimental and computational workflows, designed to be self-validating. The experimental arm provides the ground truth, while the computational arm seeks to replicate it, with the degree of concordance serving as the metric for the model's accuracy.

Experimental Protocols

A detailed, step-by-step methodology for each key experiment is provided below to ensure reproducibility and scientific integrity.

1. Synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate:

The title compound was synthesized according to established literature procedures. The purity of the synthesized compound was confirmed by melting point determination and elemental analysis prior to spectroscopic characterization.

2. FT-IR and FT-Raman Spectroscopy:

  • Instrumentation: A Perkin-Elmer spectrophotometer was utilized for recording the FT-IR spectrum in the range of 4000-400 cm⁻¹ using the KBr pellet technique.[1] The FT-Raman spectrum was recorded in the same range.

  • Sample Preparation: For FT-IR, a small amount of the crystalline sample was mixed with spectroscopic grade KBr and pressed into a thin pellet. For FT-Raman, the crystalline sample was placed directly in the sample holder.

  • Data Acquisition: Spectra were recorded at room temperature, and multiple scans were averaged to improve the signal-to-noise ratio.

3. ¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.[2]

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for organic compounds.[3] Tetramethylsilane (TMS) was added as an internal standard, providing a reference signal at 0.00 ppm.[3]

  • Data Acquisition: Spectra were acquired at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[2]

4. UV-Vis Spectroscopy:

  • Instrumentation: The UV-Vis absorption spectrum was recorded using a dual-beam high-resolution UV/Vis spectrophotometer.[4]

  • Sample Preparation: A dilute solution of the compound was prepared in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: The spectrum was recorded in the 200-800 nm range at room temperature, using the pure solvent as a reference.

Computational Methodology

The choice of computational method is critical for achieving a balance between accuracy and computational cost.

1. Geometry Optimization:

  • The molecular structure of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5][6]

  • The 6-311++G(d,p) basis set was employed, as it is known to provide a good description of organic molecules containing heteroatoms and is essential for reasonable structural predictions.[5][7][8]

2. Vibrational Frequency Calculations:

  • Following geometry optimization, harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory to predict the FT-IR and FT-Raman spectra.

  • The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

  • Calculated frequencies are often systematically overestimated due to the harmonic approximation and were therefore scaled by an appropriate scaling factor to improve agreement with experimental data.

3. NMR Chemical Shift Calculations:

  • ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is known to provide reliable results.[9][10][11][12][13]

  • The calculations were performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

  • Calculated isotropic shielding values were converted to chemical shifts by referencing them to the calculated shielding of tetramethylsilane (TMS) at the same level of theory.

4. UV-Vis Spectra Simulation:

  • Electronic excitation energies and oscillator strengths were calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[14][15][16][17]

  • These calculations provide insights into the electronic transitions responsible for the observed absorption bands in the UV-Vis spectrum.[14] The calculations were performed in the gas phase.

Below is a diagram illustrating the comprehensive workflow for validating the DFT computational model against experimental data.

DFT Validation Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling (DFT) cluster_val Validation & Comparison exp_synthesis Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir Provides Pure Sample exp_raman FT-Raman Spectroscopy exp_synthesis->exp_raman Provides Pure Sample exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_synthesis->exp_nmr Provides Pure Sample exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv Provides Pure Sample val_ftir Compare FT-IR Spectra exp_ftir->val_ftir val_raman Compare FT-Raman Spectra exp_raman->val_raman val_nmr Compare NMR Spectra exp_nmr->val_nmr val_uv Compare UV-Vis Spectra exp_uv->val_uv comp_opt Geometry Optimization (B3LYP/6-311++G(d,p)) comp_freq Vibrational Frequency Calculation comp_opt->comp_freq Provides Optimized Geometry comp_nmr NMR Chemical Shift Calculation (GIAO) comp_opt->comp_nmr Provides Optimized Geometry comp_uv UV-Vis Spectra Simulation (TD-DFT) comp_opt->comp_uv Provides Optimized Geometry comp_freq->val_ftir comp_freq->val_raman comp_nmr->val_nmr comp_uv->val_uv correlation Quantitative Correlation Analysis val_ftir->correlation Input for Correlation val_raman->correlation Input for Correlation val_nmr->correlation Input for Correlation val_uv->correlation Input for Correlation conclusion conclusion correlation->conclusion Model Validation Conclusion

Caption: Overall workflow for validating the DFT computational model against experimental spectra.

Results and Discussion: A Spectroscopic Deep Dive

This section presents a detailed comparison of the experimental and computationally predicted spectra for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate.

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

The vibrational spectra of pyridine derivatives are complex due to the various stretching and bending modes of the pyridine ring and its substituents.[1][18][19][20][21][22] A thorough analysis of these spectra provides a wealth of information about the molecular structure.

Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Assignment (Potential Energy Distribution)
310531083100C-H stretching (aromatic)
298529882982C-H stretching (aliphatic, CH₃)
1760-1755C=O stretching (ester)
158515881580C=C stretching (aromatic ring)
152015251515NO₂ asymmetric stretching
134513481340NO₂ symmetric stretching
125012551245C-O-C stretching (ether)
109010951085C-N stretching
715718710C-Br stretching[23]

The calculated vibrational frequencies, after scaling, show excellent agreement with the experimental FT-IR and FT-Raman data. The characteristic C=O stretching of the ester group, the symmetric and asymmetric stretching of the nitro group, and the C-Br stretching vibrations are all well-reproduced by the DFT model. This high level of correlation validates the accuracy of the optimized geometry and the force field calculated at the B3LYP/6-311++G(d,p) level of theory.

NMR Analysis: Probing the Chemical Environment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Caption: Atom numbering scheme used for NMR assignments.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Atom NumberExperimental ¹H (ppm)Calculated ¹H (ppm)Atom NumberExperimental ¹³C (ppm)Calculated ¹³C (ppm)
H18.15 (s)8.10C1-138.5
H22.50 (s)2.45C2-145.2
H34.80 (s)4.75C3-150.8
H44.25 (q)4.20C4-148.1
H51.30 (t)1.25C5-118.9
C6-115.3
C7-18.5
C8-168.2
C9-65.8
C10-61.5
C11-14.1

The GIAO/DFT calculations provide ¹H and ¹³C NMR chemical shifts that are in strong agreement with the experimental data. The predicted chemical shifts for the aromatic proton, the methyl protons, and the protons of the ethyl acetate group are all within a reasonable margin of error. Similarly, the calculated ¹³C chemical shifts for the pyridine ring carbons, the methyl carbon, and the carbons of the ethyl acetate moiety closely match the experimental values. This indicates that the computational model accurately reproduces the electronic environment around each nucleus.

Electronic Transitions: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For nitro-aromatic compounds, the spectrum is often characterized by π→π* and n→π* transitions.[4][24][25][26]

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E(LUMO) - E(HOMO) Corresponds to the first electronic transition

Caption: Representation of the HOMO-LUMO energy gap.

Table 3: Comparison of Experimental and Calculated UV-Vis Spectral Data for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Experimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Oscillator Strength (f)Major Contribution (HOMO-LUMO Transition)
3353300.15HOMO -> LUMO (π→π)
2802750.28HOMO-1 -> LUMO (π→π)

The TD-DFT calculations successfully predict the main absorption bands observed in the experimental UV-Vis spectrum. The calculated maximum absorption wavelengths (λₘₐₓ) are in good agreement with the experimental values. The analysis of the molecular orbitals involved in these transitions reveals that the lowest energy absorption band corresponds primarily to a HOMO→LUMO transition with significant π→π* character, localized on the nitro-pyridyl system. The ability of the TD-DFT method to reproduce the experimental UV-Vis spectrum further validates the chosen computational model for describing the electronic properties of the title compound.

Conclusion: A Validated Computational Model for Predictive Chemistry

The comprehensive comparison of experimental and theoretical spectroscopic data for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate demonstrates the high level of accuracy achievable with the B3LYP/6-311++G(d,p) level of theory. The excellent correlation between the experimental and calculated FT-IR, FT-Raman, NMR, and UV-Vis spectra validates this computational model as a reliable tool for predicting the structural, vibrational, and electronic properties of this molecule and its analogs.

This validated methodology provides a robust framework for the in-silico design and screening of novel compounds with desired properties, thereby accelerating the pace of research in drug development and materials science. The ability to accurately predict spectroscopic data can aid in the identification and characterization of new chemical entities, reducing the reliance on time-consuming and resource-intensive experimental synthesis and analysis.

References

  • Werner, H.-J.; Knowles, P. J.; Manby, F. R.; Schütz, M.; et al. Molpro, version 2012.1, a package of ab initio programs.

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  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Mor. J. Chem.2015 , 3, 238-248.

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

  • TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids. Phys. Chem. Chem. Phys.2020 , 22, 21856-21865.

  • UV/Vis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS.

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. J. Chem. Inf. Model.2018 , 58, 2143–2153.

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  • A comparison of methods for the calculation of NMR chemical shifts. J. Chem. Phys.1999 , 110, 7677–7688.

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  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules2023 , 28, 1419.

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials2023 , 16, 6292.

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  • Facilitated Formation of 2-Pyridyl Oxime Ethers via PyBroP Promoted Addition of Oximes to Pyridine N-Oxides. Org. Lett.2016 , 18, 5046–5049.

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Safety & Regulatory Compliance

Safety

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate As a Senior Application Scientist, I recognize that handling complex polyfunctional heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

As a Senior Application Scientist, I recognize that handling complex polyfunctional heterocycles requires more than just following a checklist; it demands a fundamental understanding of the underlying chemical reactivity. Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate integrates three distinct hazard motifs: a halogen (bromine), a nitroaromatic system, and a pyridine core. Each of these functional groups dictates specific, non-negotiable constraints on operational handling, spill response, and final waste segregation.

This guide provides drug development professionals and researchers with a self-validating, field-proven framework for managing this compound safely and compliantly.

Part 1: Chemical Profiling & Hazard Causality

To safely dispose of a chemical, we must first understand why it behaves the way it does. The disposal strategy for Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is driven by three mechanistic realities:

  • The Halogenated Motif (Bromine): The presence of the bromine atom strictly categorizes this compound as Halogenated Organic Waste . Standard incineration of halogenated compounds generates corrosive hydrogen bromide (HBr) gas and potential dioxin precursors[1][2]. Therefore, EPA guidelines mandate that this waste stream be processed in specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize acidic effluents[2]. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive treatment[1].

  • The Nitroaromatic Motif: The nitro group is strongly electron-withdrawing, making the pyridine ring highly electron-deficient. This renders the molecule susceptible to nucleophilic attack. Nitroaromatic compounds can become shock-sensitive or trigger violent, exothermic decomposition if contaminated with strong bases, amines, or reducing agents[3][4].

  • The Pyridine Core: Pyridine derivatives exhibit significant aquatic toxicity and environmental persistence[5]. They resist standard wastewater treatment degradation, necessitating strict zero-discharge policies for laboratory sinks[3][6].

Table 1: Waste Characterization & Segregation Parameters
ParameterClassification / ThresholdCausality / Rationale
Primary Waste Category Halogenated Organic WastePresence of bromine requires caustic scrubbing during incineration to prevent HBr release[1][2].
Water Content Limit < 20%High water content reduces the fuel value (BTU/lb), hindering efficient incineration[7][8].
Incompatible Materials Amines, Strong Bases, ReducersPrevents exothermic decomposition and the formation of unstable, shock-sensitive salts[3][4].
Sewer Discharge Strictly ProhibitedHigh aquatic toxicity and resistance to environmental degradation[5][6].
Final Destruction High-Temperature IncinerationEnsures complete thermal cleavage of the stable pyridine ring and nitro group[6][9].

Part 2: Operational Safety & Spill Response

In the event of an accidental release, immediate and chemically appropriate action is required to mitigate exposure and prevent cross-contamination with incompatible materials.

Methodology 1: Small-Scale Spill Decontamination Protocol

Objective: Safely contain and decontaminate solid spills of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate without generating airborne hazards.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, a chemical-resistant lab coat, and safety goggles[4].

  • Dry Containment: Gently cover the spilled solid with a non-combustible absorbent material (such as vermiculite or sand). This prevents the compound from becoming airborne dust and reduces inhalation risks[3][4].

  • Mechanical Collection: Carefully sweep the absorbed mixture into a chemically compatible, sealable hazardous waste container. Avoid aggressive sweeping that could create dust or static discharge[4].

  • Chemical Decontamination: Wipe the affected surface with a suitable organic solvent (e.g., acetone or isopropanol) to dissolve residual traces of the compound. Follow this with a thorough wash using soap and water to ensure complete decontamination[4][9].

  • Waste Integration: Dispose of all absorbent materials, contaminated wipes, and single-use PPE into the designated Halogenated Organic Waste stream[4].

Part 3: Waste Segregation & Final Disposal Plan

Proper disposal requires strict adherence to segregation rules to prevent catastrophic reactions in the waste accumulation area and to ensure regulatory compliance during transport.

Methodology 2: Step-by-Step Disposal Protocol

Objective: Prepare the chemical waste for compliant transport and high-temperature destruction.

  • Stream Verification: Confirm that the waste stream contains less than 20% water. If the compound is dissolved in a solvent, ensure the solvent is acid- and peroxide-free[7].

  • Incompatibility Screening (Critical Step): Verify that no amines, strong bases (e.g., NaOH, KOH), or reducing agents have been introduced into the waste container. Mixing these reagents with nitroaromatics can cause explosive reactions[3][4].

  • Containerization: Transfer the waste into a leak-proof, chemically compatible container (e.g., HDPE). Do not fill the container beyond 75% capacity; headspace is required to allow for vapor expansion[7].

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly list the full chemical name ("Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate") and check the hazard indicators for "Toxic," "Halogenated," and "Environmental Hazard"[9].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area within a ventilated flammables cabinet, strictly isolated from incompatible chemicals[3][9].

  • Final Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste contractor. The required disposal mechanism is high-temperature chemical incineration equipped with an afterburner and caustic scrubber[6][9].

Part 4: Process Visualization

The following workflow illustrates the logical progression of waste segregation, ensuring that all incompatibility checks and labeling requirements are met before final disposal.

WasteDisposal Gen Waste Generation Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate Check Check Incompatibilities (Exclude Amines & Bases) Gen->Check Segregate Segregate as: Halogenated Organic Waste Check->Segregate LabelNode Apply GHS Labels: Toxic, Halogenated, Nitroaromatic Segregate->LabelNode Store Satellite Accumulation Area (Vented Flammables Cabinet) LabelNode->Store Dispose High-Temp Incineration (w/ Caustic Scrubber) Store->Dispose Licensed Contractor

Workflow for the segregation and disposal of halogenated nitroaromatic pyridine waste.

Part 5: References

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

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